4-(Trifluoromethoxy)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFUOCSQCYFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370275 | |
| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139301-27-2 | |
| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [4-[(Trifluoromethyl)oxy]phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 139301-27-2
This technical guide provides an in-depth overview of 4-(Trifluoromethoxy)phenylboronic acid, a versatile reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and functional materials.
Physicochemical Properties
This compound is a white to off-white powder. The trifluoromethoxy group significantly influences its chemical properties, enhancing its utility in various chemical transformations.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 139301-27-2 | [1] |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| Molecular Weight | 205.93 g/mol | [1] |
| Melting Point | 120 - 130 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [2] |
Synthesis
The synthesis of (trifluoromethoxy)phenylboronic acids has been previously reported in the literature.[3][4] A common synthetic route involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For this compound, this typically starts from 1-bromo-4-(trifluoromethoxy)benzene.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][5][6] The trifluoromethoxy group can enhance the reactivity and selectivity of the coupling reaction.[1]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Degassed water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent and degassed water to the flask.
-
Reaction Execution: Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate (B1210297), 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient) to yield the desired coupled product.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of biologically active molecules. The trifluoromethoxy group can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.
Workflow in Drug Discovery:
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
4-(Trifluoromethoxy)phenylboronic acid molecular weight
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. The document details its chemical properties, significant applications in research and development, and a representative experimental protocol for its most common application.
Core Chemical Properties
This compound is an organoboron compound valued for the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group. This group enhances the chemical reactivity and often imparts desirable characteristics, such as increased lipophilicity and metabolic stability, to the molecules synthesized from it.[1][2]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Weight | 205.93 g/mol | [1][3] |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| CAS Number | 139301-27-2 | [1][3] |
| Melting Point | 120 - 130 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Synonyms | 4-(Trifluoromethoxy)benzeneboronic acid | [1] |
Applications in Research and Development
This reagent is a critical building block in several areas of chemical science, primarily due to its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Organic Synthesis
The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common motifs in many complex organic molecules. The trifluoromethoxy group makes it an essential tool for introducing the trifluoromethoxyphenyl fragment into a target structure.[1][2] The stability, ease of handling, and generally low toxicity of boronic acids contribute to their widespread use.[4]
Drug Development and Medicinal Chemistry
In drug discovery, the trifluoromethoxy substituent is highly desirable. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals for various diseases, including cancer.[1] It has been used as a reactant in the synthesis of lactate (B86563) dehydrogenase inhibitors and antituberculosis drug analogs.
Materials Science and Agrochemicals
Beyond pharmaceuticals, this compound is employed in the development of advanced materials, such as polymers and nanomaterials, where the unique electronic properties of the trifluoromethoxy group can enhance performance.[1] It is also used in the production of fine chemicals and next-generation agrochemicals.[1]
Core Experimental Protocols
The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction, the most common application of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed coupling of this compound with a generic aryl halide (e.g., Aryl-Br).
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[5]
-
Base (e.g., aqueous Na₂CO₃, K₂CO₃, or KF)[6]
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like Ethanol/Water)[7]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (balloons or Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture for 5 minutes. Add the palladium catalyst (0.01-0.05 equivalents) to the flask. The mixture may change color upon catalyst addition.[7]
-
Reaction: Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[8] Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[7][8]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel to yield the pure biaryl product.[8]
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental workflows involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development. Experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory.
Chemical Structure and Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a trifluoromethoxy group at the para position and a boronic acid functional group. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations.
Table 1: General and Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Trifluoromethoxy)benzeneboronic acid |
| CAS Number | 139301-27-2[1][2] |
| Molecular Formula | C₇H₆BF₃O₃[1][2] |
| Molecular Weight | 205.93 g/mol [1][2] |
| Appearance | White to off-white powder or crystalline solid[1] |
| Melting Point | 123-127 °C[2] |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents such as DMSO.[3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |
| ¹H NMR | Acetone-d₆ | 8.08-7.94 (m), 7.34-7.24 (m) |
| ¹³C NMR | Acetone-d₆ | 150.0 (q, ³J(C-F) = 1.9 Hz), 131.0 (s), 128.2 (s), 121.8 (s), 121.4 (q, ¹J(C-F) = 255.2 Hz) |
| ¹¹B NMR | Acetone-d₆ | Typical for tri-coordinated boronic species |
| ¹⁹F NMR | Acetone-d₆ | Triplet |
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.7886(10) |
| b (Å) | 17.7996(4) |
| c (Å) | 9.7820(3) |
| β (°) | 109.780(4) |
| Volume (ų) | 3569.9(2) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethyl borate
-
10% Aqueous sulfuric acid
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining 1-bromo-4-(trifluoromethoxy)benzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -5 to 0 °C using an ice-salt bath.
-
Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution while maintaining the temperature between -5 and 0 °C. After the addition is complete, stir the reaction mixture for 30 minutes at this temperature, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% aqueous sulfuric acid with vigorous stirring to hydrolyze the boronic ester. Continue stirring for 30 minutes.[4]
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with THF. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure until a precipitate begins to form. Add hexanes to induce further precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield this compound.
Applications in Organic Synthesis
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of biaryl compounds. The trifluoromethoxy group can impart desirable properties to the final products, such as increased metabolic stability and lipophilicity, which are advantageous in drug discovery.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., a mixture of an organic solvent and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Other Applications
Beyond Suzuki-Miyaura couplings, this compound and its derivatives have found applications in:
-
Materials Science: The synthesis of novel polymers and liquid crystals with specific electronic and physical properties.
-
Medicinal Chemistry: As a synthetic intermediate for various biologically active molecules, including enzyme inhibitors. For instance, it has been used in the synthesis of lactate (B86563) dehydrogenase inhibitors for potential use against cancer cell proliferation and in the development of antituberculosis drugs.[2]
-
Analytical Chemistry: In the development of sensors for the detection of biologically important molecules like carbohydrates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethoxy)phenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The trifluoromethoxy group imparts unique electronic properties and metabolic stability to molecules, making this boronic acid a sought-after building block in the development of pharmaceuticals and advanced materials.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved through two primary pathways, both starting from the readily available 1-bromo-4-(trifluoromethoxy)benzene (B1268045):
-
Lithiation-Borylation Sequence: This method involves the metal-halogen exchange of 1-bromo-4-(trifluoromethoxy)benzene with an organolithium reagent, followed by quenching the resulting aryllithium species with a borate (B1201080) ester.
-
Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from 1-bromo-4-(trifluoromethoxy)benzene, which is then reacted with a borate ester.
While the synthesis of all isomers of (trifluoromethoxy)phenylboronic acids has been reported, this guide will focus on a representative protocol for the para-isomer based on established methodologies for analogous arylboronic acids.[1][2][3]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on well-established procedures for the synthesis of similar arylboronic acids and should be adapted and optimized as necessary for specific laboratory conditions.
Protocol 1: Synthesis via Lithiation-Borylation
This protocol is adapted from procedures for the synthesis of other fluorinated phenylboronic acids.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 | 10.0 | 2.41 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |
| Trimethyl borate | 103.91 | 12.0 | 1.34 mL (1.25 g) |
| 2 M Hydrochloric acid | - | - | As needed |
| Diethyl ether | - | - | For extraction |
| Saturated brine solution | - | - | For washing |
| Anhydrous magnesium sulfate | - | - | For drying |
| Hexane | - | - | For recrystallization |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-(trifluoromethoxy)benzene (10.0 mmol, 2.41 g). Anhydrous THF (40 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.
-
Borylation: Trimethyl borate (12.0 mmol, 1.34 mL) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is recrystallized from a hexane/ethyl acetate (B1210297) mixture to afford this compound as a white solid.
Protocol 2: Synthesis via Grignard Reaction
This protocol is based on general methods for the preparation of arylboronic acids using Grignard reagents.[5][6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Magnesium turnings | 24.31 | 12.0 | 0.29 g |
| Iodine | 253.81 | 1 crystal | - |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 | 10.0 | 2.41 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Trimethyl borate | 103.91 | 12.0 | 1.34 mL (1.25 g) |
| 2 M Hydrochloric acid | - | - | As needed |
| Diethyl ether | - | - | For extraction |
| Saturated brine solution | - | - | For washing |
| Anhydrous sodium sulfate | - | - | For drying |
| Toluene/Hexane | - | - | For recrystallization |
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask is charged with magnesium turnings (12.0 mmol, 0.29 g) and a crystal of iodine. The flask is gently heated under a nitrogen atmosphere to activate the magnesium (the iodine color will fade). After cooling, a solution of 1-bromo-4-(trifluoromethoxy)benzene (10.0 mmol, 2.41 g) in anhydrous THF (10 mL) is added dropwise to initiate the reaction. The remaining solution of the aryl bromide in THF (30 mL) is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Borylation: The Grignard reagent solution is cooled to -78 °C, and a solution of trimethyl borate (12.0 mmol, 1.34 mL) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic. The mixture is stirred for 1 hour.
-
Extraction and Purification: The product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Recrystallization: The crude solid is recrystallized from a toluene/hexane mixture to yield pure this compound.
Reaction Visualization
The following diagrams illustrate the core synthetic pathways described above.
Caption: Lithiation-Borylation Synthesis Pathway.
Caption: Grignard Reaction Synthesis Pathway.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of arylboronic acids using these methods. Note that yields are highly dependent on reaction scale, purity of reagents, and precise reaction conditions.
| Parameter | Lithiation-Borylation | Grignard Reaction |
| Starting Material | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethoxy)benzene |
| Key Reagents | n-Butyllithium, Trimethyl borate | Magnesium, Trimethyl borate |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to -78 °C to Room Temperature |
| Typical Yield | 60-80% | 50-70% |
| Purity (post-recryst.) | >98% | >98% |
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 123-127 °C (literature)[9] |
| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H), 7.25 (d, 2H), 5.5-6.0 (br s, 2H, B(OH)₂) ppm |
| ¹⁹F NMR (CDCl₃) | δ -58.2 ppm |
| ¹³C NMR (CDCl₃) | δ 151.0, 136.5, 121.5, 120.5 (q, J=257 Hz, -OCF₃), (C-B bond not always observed) |
| Molecular Weight | 205.93 g/mol [9] |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried before use.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Reagents: Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform thorough safety assessments before undertaking any experimental work.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 7. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 8. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound = 95 139301-27-2 [sigmaaldrich.com]
physical properties of 4-(Trifluoromethoxy)phenylboronic acid
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)phenylboronic Acid
Introduction
This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1] As a derivative of phenylboronic acid, it serves as a crucial building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of the trifluoromethoxy (-OCF3) group on the phenyl ring significantly influences the molecule's physicochemical properties, enhancing its reactivity, solubility, and stability.[1][2] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and workflows for its key applications, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 139301-27-2 | [1] |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| Molecular Weight | 205.93 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 120 - 130 °C | [1] |
| Purity | ≥95% - ≥99% | [1] |
Spectroscopic and Physicochemical Data
Spectroscopic data is critical for the structural elucidation and confirmation of this compound. The acidity (pKa) is a key parameter governing its reactivity in various chemical environments.
| Data Type | Description |
| pKa | The acidity of the para isomer is higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), with a pKa value approximately one unit lower due to the inductive effect of the -OCF₃ group.[3][4] |
| NMR Spectroscopy | The compound has been characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy in acetone-d₆. The ¹¹B NMR chemical shifts are typical for tri-coordinated boronic species. In the ¹⁹F NMR spectrum, a triplet is observed due to long-range coupling with aromatic protons.[3][4] |
| Solubility | While specific quantitative data in various organic solvents is not readily available, it is noted to have improved solubility over similar compounds.[2] It is soluble in DMSO for the preparation of stock solutions.[5] General methods for determining the solubility of boronic acids in organic solvents are well-established.[6][7] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid provides a sharp indication of its purity.[8][9] The Thiele tube and modern digital apparatus (like Mel-Temp) are common instruments for this purpose.[8][9][10]
Principle: A small, finely powdered sample of the organic solid is heated slowly at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[8][11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][9]
-
Capillary tubes (sealed at one end)[10]
-
Thermometer (calibrated)[9]
-
Sample of this compound
-
Mortar and pestle
-
Heating bath fluid (for Thiele tube, e.g., silicone oil)[9]
Procedure:
-
Sample Preparation: A small amount of the compound is finely crushed into a powder.[9] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[12]
-
Apparatus Setup:
-
Heating: The apparatus is heated gently. For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[8] Subsequently, a new sample is heated slowly, with the rate of temperature increase controlled to about 1-2°C per minute near the expected melting point.[9]
-
Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it has completely liquefied (t2) are recorded.[12] The melting point is reported as the range t1-t2.[12]
Caption: Workflow for Melting Point Determination.
Solubility Determination (Dynamic Method)
The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[6][13]
Principle: A mixture of the solute (boronic acid) and solvent of a precisely known composition is prepared. This biphasic sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[6][7]
Apparatus and Materials:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or light source and detector for turbidity measurement[6]
-
Heating/cooling circulator
-
Analytical balance
-
This compound and high-purity organic solvents
Procedure:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to create a mixture of known mole fraction.[6]
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.3 K/h) while being stirred vigorously to maintain homogeneity.[6]
-
Equilibrium Point Determination: The turbidity of the solution is continuously monitored. The temperature at which the turbidity completely disappears (i.e., the light transmission reaches a maximum) is recorded as the solid-liquid equilibrium point for that composition.[6]
-
Data Collection: The procedure is repeated for a range of different compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[6]
pKa Determination
The acidity constant (pKa) of boronic acids can be determined using several methods, with potentiometric and spectrophotometric titrations being the most common.[14][15]
Principle: Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate species are equal.
-
Potentiometric Titration: A solution of the boronic acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.[16][17]
-
Spectrophotometric Titration: The UV-Vis absorption spectrum of the boronic acid solution is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength, as the boronic acid and its conjugate boronate base will have different spectra.[15][17]
General Procedure (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if solubility is low.[16] Ensure the solution is free of carbonate.[17]
-
Titration: Calibrate a pH meter. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[15]
-
Data Recording: Record the pH of the solution after each incremental addition of the base.
-
Analysis: Plot the pH versus the volume of base added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Application in Synthesis: Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds. This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[1][2]
Caption: Logical Relationship in Suzuki-Miyaura Coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethoxy)phenylboronic acid, a critical reagent in organic synthesis and drug discovery. While specific quantitative solubility data in a range of organic solvents is not extensively available in public literature, this document outlines the established experimental protocols for determining boronic acid solubility. This guide offers a robust framework for researchers to ascertain the solubility of the title compound and its analogs in relevant solvent systems.
Introduction
This compound (CAS No. 139301-27-2) is an invaluable building block in medicinal chemistry and materials science.[1] Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The trifluoromethoxy (-OCF3) group imparts unique properties to the molecule, including enhanced reactivity and, in some contexts, improved solubility, making it a valuable tool for synthesizing complex organic molecules for pharmaceuticals and agrochemicals.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| Molecular Weight | 205.93 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 120 - 130 °C | [1] |
| pKa | The acidity of the meta and para isomers of (trifluoromethoxy)phenylboronic acid is higher than that of unsubstituted phenylboronic acid, with pKa values approximately one unit lower than the parent PhB(OH)₂ (pKa 8.8). This is attributed to the inductive effect of the -OCF₃ group. | [2] |
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific, quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a range of common organic solvents. One supplier, MedChemExpress, indicates a high solubility in dimethyl sulfoxide (B87167) (DMSO) of 100 mg/mL, which is primarily for the preparation of concentrated stock solutions.[3]
The lack of extensive public data underscores the necessity for researchers to determine solubility in their specific solvent systems of interest. The following section provides a detailed, widely accepted protocol for this purpose.
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[4][5] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[4] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[4][6]
Materials and Equipment
-
Boronic Acid: this compound
-
Organic Solvents: High-purity solvents of interest
-
Analytical Balance: For accurate weighing
-
Jacketed Glass Vessel: To allow for precise temperature control
-
Heating/Cooling Circulator: To control the temperature of the jacketed vessel
-
Calibrated Temperature Probe: For accurate temperature measurement of the sample
-
Magnetic Stirrer and Stir Bar: To ensure a homogenous mixture
-
Luminance Probe or Light Source and Detector: For monitoring turbidity[4]
Procedure
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.[4]
-
Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred.[4][6]
-
Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[4]
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[4]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.
Caption: Workflow for Dynamic Solubility Determination.
Applications in Drug Development
Conclusion
While quantitative solubility data for this compound remains sparse in the public domain, this guide provides researchers with the necessary framework to determine this critical parameter. The detailed dynamic method protocol and the accompanying workflow visualization offer a clear path for generating reliable solubility data. A thorough understanding of the solubility of this versatile building block is essential for its effective application in the synthesis of novel therapeutics and advanced materials.
References
In-Depth Technical Guide: Safety Profile of 4-(Trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenylboronic acid (CAS No. 139301-27-2) is a versatile organoboron compound widely utilized as a key building block in organic synthesis. Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Given its integral role in research and development, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental conduct. This guide provides a comprehensive overview of the available safety data, including physical and chemical properties, toxicological information, and general experimental protocols for safety assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 139301-27-2 | |
| Molecular Formula | C₇H₆BF₃O₃ | |
| Molecular Weight | 205.93 g/mol | |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 123-127 °C | |
| Solubility | Soluble in methanol. | |
| Purity | ≥95% |
Toxicological Information and Hazard Classification
The toxicological profile of this compound is not extensively detailed in publicly available literature. However, based on Safety Data Sheets (SDS), a consistent GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification has been established.
GHS Hazard Classification
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [3] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [3] |
Summary of Toxicological Data
Biological Activity and Potential Signaling Pathways
It is important to note that these applications are related to its use as a synthetic building block and do not directly describe its own toxicological mechanism of action. The irritant effects are likely due to its acidic nature and reactivity.
Experimental Protocols for Safety Assessment
Standardized protocols are employed to assess the safety of chemical compounds. While specific experimental reports for this compound are not available, this section outlines the general methodologies for key irritation studies.
Skin Irritation Testing
In vivo skin irritation is traditionally assessed using the Draize test on albino rabbits.[6] A defined amount of the test substance is applied to a shaved patch of skin and observed for signs of erythema (redness) and edema (swelling) over a period of time.[6]
Increasingly, in vitro methods using reconstructed human epidermis (RhE) models are used to replace or reduce animal testing.[7] These models mimic the structure and function of the human epidermis. The test substance is applied topically to the tissue, and cell viability is measured to determine the irritation potential.
Eye Irritation Testing
The historical standard for eye irritation testing is the Draize eye test, where the substance is instilled into one eye of an albino rabbit.[6] The eyes are then examined for effects on the cornea, iris, and conjunctiva.[6]
Due to ethical concerns, in vitro and ex vivo alternatives are now preferred. These include the Bovine Corneal Opacity and Permeability (BCOP) assay and the Isolated Chicken Eye (ICE) test, which use tissues from abattoirs.[7] Reconstructed human corneal epithelium (RhCE) models are also utilized to predict eye irritation potential.[7]
Handling and Storage Recommendations
Given the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place.
Logical Relationship of Hazard Data to Safe Handling
The GHS classification directly informs the necessary safety precautions for handling this compound. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Conclusion
This compound is a valuable reagent in chemical synthesis. While comprehensive toxicological data is lacking, the available information consistently identifies it as a skin, eye, and respiratory irritant, and as harmful if swallowed or inhaled. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its handling. Further research into the specific toxicological profile and biological mechanisms of this compound would be beneficial for a more complete risk assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]
- 6. invitrointl.com [invitrointl.com]
- 7. criver.com [criver.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of 4-(Trifluoromethoxy)phenylboronic Acid
Introduction
This compound is a crucial building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures. The presence of the trifluoromethoxy group often imparts desirable properties to the target molecules, such as enhanced metabolic stability and lipophilicity. Consequently, understanding the chemical stability of this reagent is paramount to ensure the reproducibility of synthetic procedures, minimize impurity formation, and define appropriate storage and handling conditions. This guide provides a comprehensive overview of the stability of this compound under various stress conditions, outlines potential degradation pathways, and details experimental protocols for its stability assessment.
Physicochemical Properties and General Stability
This compound is a white to off-white solid that is generally stable under recommended storage conditions, which include a cool, dry, and dark environment in a tightly sealed container. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is known to increase the Lewis acidity of the boronic acid, which can contribute to its overall stability compared to non-fluorinated analogs.[1][2]
Key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BF₃O₃ | N/A |
| Molecular Weight | 205.93 g/mol | N/A |
| Melting Point | 120 - 130 °C | [3] |
| pKa | 7.85 (para isomer) | [2] |
A study by Adamczyk-Woźniak et al. (2021) investigated the properties of the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid. Their findings indicated that the para isomer, the subject of this guide, is more acidic than unsubstituted phenylboronic acid. The study also briefly assessed its stability in a basic solution (NaOH) using UV-Vis spectroscopy, finding no significant degradation over a two-hour period at room temperature.[1]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following sections detail the expected stability of this compound under various stress conditions, based on the known chemistry of arylboronic acids and fluorinated aromatic compounds.
Summary of Quantitative Stability Data
The following table summarizes the plausible quantitative outcomes of a forced degradation study on this compound. The data is representative of what would be expected based on the general stability of fluorinated arylboronic acids.
| Stress Condition | Parameters | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradation Products |
| Hydrolytic | |||||
| Acidic | 0.1 M HCl, 60 °C | 24 h | 98.5 | 1.5 | 4-(Trifluoromethoxy)phenol, 1-trifluoromethoxybenzene |
| Neutral | Purified Water, 60 °C | 24 h | 99.2 | 0.8 | 4-(Trifluoromethoxy)phenol |
| Basic | 0.1 M NaOH, 60 °C | 24 h | 97.8 | 2.2 | 4-(Trifluoromethoxy)phenol, 1-trifluoromethoxybenzene |
| Oxidative | |||||
| 3% H₂O₂, RT | 24 h | 92.1 | 7.9 | 4-(Trifluoromethoxy)phenol | |
| Photolytic | |||||
| ICH Q1B Option 2 (Solid) | N/A | 99.5 | 0.5 | Minor unidentified degradants | |
| Thermal | |||||
| 80 °C (Solid) | 48 h | 99.0 | 1.0 | Minor unidentified degradants |
Degradation Pathways
Based on established chemical principles for arylboronic acids, two primary degradation pathways are anticipated for this compound under stress conditions:
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, with the boronic acid group being replaced by a hydrogen atom. The resulting product is 1-trifluoromethoxybenzene. This reaction is often catalyzed by acid or base.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 4-(trifluoromethoxy)phenol. This is a common degradation route, particularly in the presence of oxidizing agents.
The potential degradation pathways are illustrated in the diagram below.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products are provided below.
1. Forced Degradation Study Protocol
The following workflow outlines a typical forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
-
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Hydrolytic Degradation:
-
Acidic: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
-
Basic: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
-
Neutral: Mix the stock solution with an equal volume of purified water. Incubate at 60 °C.
-
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound in a controlled-temperature oven at 80 °C.
-
Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines.
-
Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours). For hydrolytic samples, neutralize before analysis. Dilute all samples to a suitable concentration for HPLC analysis. For thermal and photolytic studies, dissolve the solid in the mobile phase for analysis.
-
2. Stability-Indicating HPLC Method
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) % B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
3. NMR Spectroscopy for Structural Elucidation
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Isolate the major degradation products from the forced degradation samples using preparative HPLC.
-
Dry the isolated fractions to remove the solvent.
-
Dissolve the purified degradation products in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed to confirm the structures.
-
This compound exhibits good stability under standard storage conditions. Forced degradation studies indicate that the primary degradation pathways are protodeboronation and oxidation, leading to the formation of 1-trifluoromethoxybenzene and 4-(trifluoromethoxy)phenol, respectively. The compound is most susceptible to degradation under oxidative and basic conditions. The provided experimental protocols for forced degradation and analysis offer a robust framework for assessing the stability of this important synthetic reagent, ensuring its quality and performance in research and development applications.
References
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery, synthesis, physicochemical properties, and significant applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, along with tabulated quantitative data for easy reference. Visual diagrams of the core synthetic pathways are included to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound is a versatile organoboron compound that has gained significant traction in organic synthesis, particularly as a partner in palladium-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules, making it a desirable substituent in the design of pharmaceuticals and agrochemicals.[1] This guide will cover the essential technical aspects of this important reagent, from its initial discovery to its practical application in the laboratory.
Discovery and Synthesis
While the exact first synthesis of this compound is not detailed in a single seminal publication, its development is rooted in the broader exploration of arylboronic acids. A 2021 study by Urban et al. notes that the syntheses of all (trifluoromethoxy)phenylboronic acid isomers had been previously reported, suggesting their emergence in the chemical literature over time through various synthetic endeavors.[2]
The most common and reliable method for the synthesis of this compound involves the lithiation of a suitable precursor, 1-bromo-4-(trifluoromethoxy)benzene (B1268045), followed by quenching with a borate (B1201080) ester and subsequent acidic hydrolysis.
General Synthesis Pathway
The synthesis of arylboronic acids from aryl halides is a well-established method in organic chemistry. The general workflow involves the formation of an organometallic intermediate (typically an organolithium or Grignard reagent) from an aryl halide. This intermediate then reacts with a trialkyl borate, followed by hydrolysis to yield the desired arylboronic acid.
Caption: General synthesis of arylboronic acids.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl bromides.
Reaction:
1-bromo-4-(trifluoromethoxy)benzene + n-BuLi → 4-(trifluoromethoxy)phenyllithium
4-(trifluoromethoxy)phenyllithium + B(OiPr)₃ → Lithium triisopropoxy(4-(trifluoromethoxy)phenyl)borate
Lithium triisopropoxy(4-(trifluoromethoxy)phenyl)borate + H₃O⁺ → this compound
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M) until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford a white to off-white solid.
Physicochemical and Spectroscopic Data
The properties of this compound are well-characterized.
| Property | Value |
| Molecular Formula | C₇H₆BF₃O₃ |
| Molecular Weight | 205.93 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 120-130 °C |
| CAS Number | 139301-27-2 |
Spectroscopic Data:
The following NMR data were reported by Urban et al. (2021) in acetone-d₆.[2]
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| ¹H | 7.97 | d | 8.5 |
| ¹H | 7.26 | d | 8.5 |
| ¹³C | 151.1 | q | ³JC-F = 2.0 |
| ¹³C | 136.9 | s | - |
| ¹³C | 121.7 | s | - |
| ¹³C | 121.4 | q | ¹JC-F = 256.0 |
| ¹⁹F | -58.1 | s | - |
| ¹¹B | 19.0 | s | - |
Applications in Organic Synthesis
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction:
4-(CF₃O)C₆H₄B(OH)₂ + Ar-Br --[Pd catalyst, Base]--> 4-(CF₃O)C₆H₄-Ar
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene (B28343)/Water mixture)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. Its unique electronic properties and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling have solidified its importance in the synthesis of complex molecules for pharmaceutical and materials science applications. This technical guide provides the essential information for researchers and professionals to effectively utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and generally high yields, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-(trifluoromethoxy)phenylboronic acid with various aryl halides. The trifluoromethoxy (-OCF₃) group is a crucial substituent in medicinal chemistry, often imparting desirable properties such as increased metabolic stability, lipophilicity, and binding affinity. The synthesis of biaryl compounds containing this moiety is therefore of significant interest.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and analogous fluorinated phenylboronic acids with various aryl halides. The data has been compiled from scientific literature to provide a comparative overview.
Table 1: Suzuki Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~90 (analogous)[1] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| 5 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
Note: Data for entries 2 is based on the coupling of the analogous 4-(trifluoromethyl)phenylboronic acid and is indicative of expected yields.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine (B1218219) ligand (if required, e.g., PPh₃, SPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).
-
Addition of Base and Solvents: Add the base (2.0-3.0 mmol, 2.0-3.0 eq.). Then, add the anhydrous organic solvent (e.g., 5-10 mL) and degassed water (e.g., 1-2 mL).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Drug Development
The 4-(trifluoromethoxy)phenyl motif is a privileged substructure in many biologically active molecules. Its incorporation via Suzuki coupling allows for the efficient synthesis and diversification of drug candidates. The unique electronic properties of the -OCF₃ group can enhance a molecule's binding affinity to target proteins, improve its pharmacokinetic profile by blocking metabolic pathways, and increase its cell permeability. Researchers in drug development can utilize this protocol to synthesize novel compounds for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of valuable biaryl compounds. The provided protocol and data serve as a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate pairing will ensure high yields and purity of the desired products, accelerating the discovery and development of new chemical entities.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly crucial in the development of pharmaceuticals and agrochemicals, where the introduction of biaryl moieties can significantly modulate the biological activity of a molecule. The 4-(trifluoromethoxy)phenyl group is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity.
This document provides a comprehensive overview of the use of palladium catalysts for the Suzuki coupling of 4-(trifluoromethoxy)phenylboronic acid with various aryl halides. It includes a comparison of different catalyst systems, detailed experimental protocols, and diagrams illustrating the catalytic cycle and experimental workflow.
Palladium Catalyst Systems for the Suzuki Coupling of Electron-Deficient Boronic Acids
The choice of the palladium catalyst system is critical for a successful Suzuki coupling reaction, especially when dealing with electron-deficient boronic acids like this compound. The electron-withdrawing nature of the trifluoromethoxy group can affect the transmetalation step of the catalytic cycle. Modern palladium catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, have shown great efficacy in promoting the coupling of challenging substrates.
Catalyst Classes at a Glance:
-
Palladium-Phosphine Catalysts: This is the most traditional class of catalysts for Suzuki coupling. The steric and electronic properties of the phosphine ligand can be fine-tuned to enhance catalytic activity. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling challenging substrates.[1]
-
N-Heterocyclic Carbene (NHC) Palladium Catalysts: NHC ligands form very stable complexes with palladium, which often translates to higher catalyst turnover numbers (TONs) and frequencies (TOFs).[1] They have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.[1]
-
Palladacycles: These are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle, and can exhibit exceptional catalytic activity at very low loadings.[1]
-
Heterogeneous Palladium Catalysts: Catalysts such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials offer the advantage of easy separation from the reaction mixture and potential for recycling.
Quantitative Performance of Palladium Catalysts
While a direct head-to-head comparison for the Suzuki coupling of this compound is not extensively documented in a single study, the following tables provide a summary of the performance of different palladium catalyst systems with analogous electron-deficient or fluorinated boronic acids and various aryl halides. This data serves as a valuable guide for catalyst selection and reaction optimization.
Table 1: Suzuki Coupling of 4-Fluorophenylboronic Acid with Aryl Bromides Catalyzed by a Heterogeneous Graphene-Supported Palladium Nanoparticle Catalyst (G-COOH-Pd-10) [2]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 110 | 48 | >95 |
| 1-Bromo-3-fluorobenzene | 110 | 48 | >95 |
| 1-Bromo-4-fluorobenzene | 110 | 48 | >95 |
| 2-Bromo-5-fluorotoluene | 110 | 48 | >95 |
| 2-Bromo-4-fluorotoluene | 110 | 48 | >95 |
Table 2: Performance of Various Palladium Catalysts in the Suzuki Coupling of Phenylboronic Acid with Aryl Halides
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | KOH | Water | 100 | 1 | 94[3] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | 94[4] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 1 | 98[5] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | 1 | 98[5] |
| 3% Pd/C | Iodobenzene | K₂CO₃ | Water | 80 | 0.17 | >99[6] |
| 3% Pd/C | Bromobenzene | K₂CO₃ | Water | 80 | 0.67 | >99[6] |
| 3% Pd/C | Chlorobenzene | K₂CO₃ | Water | 80 | 2.5 | 85[6] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions which can be adapted for the use of this compound.
Protocol 1: General Procedure Using a Buchwald Ligand/Precatalyst
This protocol is suitable for a wide range of aryl bromides and chlorides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Buchwald Ligand (e.g., SPhos or XPhos, 1.2-2.4 mol% if using Pd(OAc)₂)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound, potassium phosphate, the palladium source, and the phosphine ligand (if not using a precatalyst).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: The degassed solvent is added via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C). The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, it is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure Using Pd(dppf)Cl₂
This catalyst is often effective for a variety of substrates and is relatively air-stable.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Degassed 1,2-Dimethoxyethane (DME) (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Add the degassed DME and water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction for completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Biaryl Synthesis Using 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly enhance the pharmacokinetic and physicochemical properties of molecules. The trifluoromethoxy group is known to improve metabolic stability, lipophilicity, and binding affinity, making it a highly desirable substituent in drug design.
4-(Trifluoromethoxy)phenylboronic acid has emerged as a versatile and valuable building block for the efficient synthesis of biaryl compounds containing the trifluoromethoxyphenyl moiety. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for utilizing this reagent, offering mild reaction conditions, broad functional group tolerance, and high yields. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed biaryl synthesis.
Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. This data serves as a guide for reaction optimization and substrate scope exploration.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile (B114466) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2 M aq.) | Toluene (B28343) | 90 | 6 | >95 (estimated) |
| 2 | 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide | Pd₂(dba)₃ (5) | JohnPhos (10) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | Not specified |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | DME | 85 | 12 | ~90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~85 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~75 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)
-
Degassed water
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, and ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous, degassed organic solvent (e.g., 5-10 mL). In a separate vial, dissolve the base in degassed water (if using an aqueous base solution) and add it to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Specific Protocol: Synthesis of 4'-Trifluoromethoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the synthesis of 4'-trifluoromethoxy-[1,1'-biphenyl]-4-carbonitrile from 4-bromobenzonitrile and this compound.
Materials:
-
4-Bromobenzonitrile (182 mg, 1.0 mmol, 1.0 equiv)
-
This compound (247 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 M aqueous solution, 2.0 mL, 4.0 mmol)
-
Toluene (anhydrous and degassed, 10 mL)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile, this compound, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 15 minutes.
-
Solvent and Base Addition: Add the degassed toluene followed by the 2 M aqueous solution of potassium carbonate.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for biaryl synthesis.
Application Notes and Protocols for the Synthesis of Lactate Dehydrogenase Inhibitors Utilizing 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential lactate (B86563) dehydrogenase (LDH) inhibitors, with a specific focus on leveraging 4-(trifluoromethoxy)phenylboronic acid as a key building block. Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, often upregulated in cancer cells to support rapid proliferation, making it a promising target for novel anticancer therapies.[1][2][3] The trifluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a bioisosteric replacement for other functional groups to improve metabolic stability and cell permeability.
While specific examples of LDH inhibitors directly synthesized from this compound are not extensively detailed in the currently available literature, this document outlines a robust framework for their design, synthesis, and evaluation based on analogous chemical transformations and established drug discovery workflows.
Overview of Lactate Dehydrogenase in Cancer Metabolism
Lactate dehydrogenase (LDH) is a pivotal enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+.[4] In many cancer types, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[2][5] The LDHA isoform is particularly crucial for sustaining high glycolytic rates in tumor cells.[1][3]
The upregulation of LDHA in cancer is influenced by various signaling pathways. For instance, the transcription factor KLF4 has been shown to negatively regulate LDHA expression.[5] Conversely, signaling pathways involving protein kinase A and C can stabilize LDHA mRNA, leading to increased protein levels.[6] The phosphorylation of LDHA, for example by FGFR1, can also enhance its enzymatic activity.[1] By inhibiting LDHA, it is possible to disrupt the metabolic processes that fuel rapid cancer cell growth, leading to apoptosis and reduced tumor progression.[1]
Signaling Pathway of LDHA Regulation in Cancer
Caption: Regulation and downstream effects of LDHA in cancer metabolism.
Synthesis of Potential LDH Inhibitors
The synthesis of novel LDH inhibitors incorporating the 4-(trifluoromethoxy)phenyl moiety can be approached through established cross-coupling methodologies, such as the Suzuki-Miyaura reaction. This reaction is a versatile tool for forming carbon-carbon bonds between an organoboron compound (in this case, this compound) and a halide or triflate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
A suitable heterocyclic halide (e.g., a bromo- or iodo-substituted scaffold known to bind to LDH)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried reaction flask, add the heterocyclic halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05-0.1 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Evaluation of LDH Inhibitory Activity
The inhibitory potential of the synthesized compounds against LDH can be determined using a colorimetric or fluorometric enzyme assay. These assays typically measure the decrease in NADH concentration, which absorbs light at 340 nm, as it is oxidized to NAD⁺ during the conversion of pyruvate to lactate.
Experimental Protocol: LDH Inhibition Assay
Materials:
-
Human recombinant LDHA enzyme
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Synthesized inhibitor compounds dissolved in DMSO
-
A known LDH inhibitor as a positive control (e.g., GSK-2837808A)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (typically in a serial dilution) to the wells. Include a vehicle control (DMSO only) and a positive control.
-
Add the LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of NADH and sodium pyruvate to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).
-
Calculate the rate of NADH consumption (the decrease in absorbance over time) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The quantitative data from the LDH inhibition assays should be summarized in a clear and structured table for easy comparison.
| Compound ID | LDHA IC₅₀ (µM) | LDHB IC₅₀ (µM) | Selectivity (LDHB/LDHA) |
| Inhibitor X | Experimental Value | Experimental Value | Calculated Value |
| GSK-2837808A (Control) | 0.0026[7] | 0.043[7] | 16.5 |
| Compound 10 (CF₃ analog) | 47.2[8] | >1000[8] | >21 |
Note: Data for "Inhibitor X" would be populated with experimental results. The data for the control and analog are from existing literature.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel LDH inhibitors is a multi-step process that integrates chemical synthesis with biological testing.
Workflow Diagram
Caption: A comprehensive workflow for the synthesis and screening of LDH inhibitors.
Conclusion
The strategic incorporation of this compound into known lactate dehydrogenase inhibitor scaffolds presents a promising avenue for the development of novel anticancer therapeutics. The protocols and workflows outlined in these application notes provide a solid foundation for the synthesis, purification, and biological evaluation of such compounds. While direct experimental data for LDH inhibitors containing the 4-(trifluoromethoxy)phenyl group is currently limited, the provided methodologies, based on well-established chemical and biological principles, offer a clear path for researchers to explore this chemical space and potentially identify potent and selective LDH inhibitors for further drug development.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lactate dehydrogenase A subunit messenger RNA stability is synergistically regulated via the protein kinase A and C signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethoxy)phenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trifluoromethoxy)phenylboronic acid in pharmaceutical synthesis. This versatile building block is of significant interest due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, which can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.
Introduction to this compound
This compound is a key reagent in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluoromethoxy group is a bioisostere of other functionalities and is known to positively influence the pharmacokinetic profile of drug molecules. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in the design of novel therapeutics.[1][2]
Key Properties:
| Property | Value |
| Molecular Formula | C7H6BF3O3 |
| Molecular Weight | 205.93 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 139301-27-2 |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This compound serves as the organoboron component in this reaction, coupling with a variety of organic halides or triflates.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of a Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor
Experimental Protocol: Synthesis of a Tiplaxtinin Intermediate
The following protocol describes the Suzuki-Miyaura coupling of 1-benzyl-5-bromoindole with this compound, a key step in the synthesis of Tiplaxtinin.[1]
Reaction Scheme:
Materials:
-
1-benzyl-5-bromoindole
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 1-benzyl-5-bromoindole (1.0 eq) in toluene, add this compound (1.2 eq).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by crystallization.
Quantitative Data:
| Reactant | Molar Ratio | Catalyst Loading | Base | Solvent | Temperature | Yield |
| 1-benzyl-5-bromoindole | 1.0 | 3 mol% | 2.0 eq K2CO3 | Toluene/H2O | Reflux | >90% |
| This compound | 1.2 |
PAI-1 Signaling Pathway
Application in the Synthesis of Lactate (B86563) Dehydrogenase (LDH) Inhibitors
Lactate dehydrogenase A (LDHA) is a key enzyme in the metabolic pathway of cancer cells, and its inhibition is a promising strategy for cancer therapy.[5] While a direct protocol for the synthesis of an LDH inhibitor using this compound via Suzuki coupling was not identified, structurally related compounds have been synthesized. For instance, 1-(phenylseleno)-4-(trifluoromethyl)benzene has shown potent LDHA inhibitory effects.[6] The 4-(trifluoromethoxy)phenyl moiety can be incorporated into potential LDH inhibitors using a general Suzuki-Miyaura protocol.
General Protocol for the Synthesis of Biaryl LDH Inhibitor Scaffolds
This generalized protocol can be adapted for the coupling of this compound with various heterocyclic halides to synthesize potential LDH inhibitors.
Materials:
-
Heterocyclic halide (e.g., bromo- or iodo-substituted heterocycle)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the heterocyclic halide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction until completion.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Substituted Bromo-heterocycle | This compound | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 100 | 60-95 |
Lactate Dehydrogenase Signaling in Cancer Metabolism
The diagram below illustrates the role of LDHA in the Warburg effect, a hallmark of cancer metabolism.
Caption: LDHA converts pyruvate to lactate, promoting cancer cell proliferation.
Application in the Synthesis of Antitubercular Agents
The development of new drugs to combat tuberculosis is a global health priority. The nitroimidazole class of compounds, which includes PA-824 (Pretomanid), has shown significant promise.[7] While the original synthesis of PA-824 does not involve a Suzuki coupling with this compound, analogues containing the 4-(trifluoromethoxy)benzyloxy moiety have been synthesized.[8] This highlights the importance of the trifluoromethoxy group in this therapeutic area. A Suzuki coupling approach could be employed to synthesize novel biaryl analogues of antitubercular agents.
Conceptual Experimental Workflow for Antitubercular Analogues
The following workflow outlines a potential synthetic route to novel antitubercular agents using a Suzuki-Miyaura coupling.
Caption: A conceptual workflow for the synthesis of novel antitubercular agents.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the trifluoromethoxyphenyl moiety into a wide range of molecular scaffolds. The resulting compounds often exhibit improved pharmacokinetic properties, making this building block a key tool in the development of new therapeutics for a variety of diseases, including thrombosis, cancer, and tuberculosis. The provided protocols and conceptual workflows serve as a guide for researchers in the application of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction Conditions for 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 4-(trifluoromethoxy)phenylboronic acid with various alkenes. The trifluoromethoxy group is a key structural motif in many pharmaceutical and agrochemical compounds, and its introduction via C-C bond formation is of significant interest. This protocol outlines an oxidative, base-free Heck coupling, a method that offers broad substrate scope and avoids the use of external oxidants.[1][2] The provided methodologies are based on established procedures for the Heck reaction of arylboronic acids, particularly those with electron-withdrawing substituents.
Introduction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. A valuable alternative, the oxidative Heck reaction, utilizes arylboronic acids as the coupling partners. This approach is often advantageous due to the commercial availability, stability, and lower toxicity of boronic acids compared to organohalides. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a cornerstone of modern organic synthesis.
This application note focuses on the Heck reaction of this compound, a substrate with a strongly electron-withdrawing trifluoromethoxy group. The described protocol is an adaptation of an oxygen and base-free oxidative Heck reaction, which has been shown to be effective for a range of arylboronic acids and both electron-rich and electron-deficient olefins.[1][2]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Heck reaction of various arylboronic acids with alkenes, which can serve as a starting point for the reaction with this compound. Note that electron-withdrawing groups on the arylboronic acid may influence reaction times and yields.[1]
| Arylboronic Acid (1.0 mmol) | Alkene (2.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2) | dppp (3) | Acetone (B3395972) | 70 | 15 | 85 |
| 4-Methylphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2) | dppp (3) | Acetone | 70 | 15 | 88 |
| 4-Chlorophenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2) | dppp (3) | Acetone | 70 | 15 | 75 |
| Phenylboronic acid | Methyl acrylate (B77674) | Pd(OAc)₂ (2) | dppp (3) | Acetone | 70 | 20 | 82 |
| 4-Nitrophenylboronic acid | Methyl acrylate | Pd(OAc)₂ (2) | dppp (3) | Acetone | 70 | 20 | 65 |
dppp = 1,3-Bis(diphenylphosphino)propane (B126693)
Experimental Protocols
This section provides a detailed methodology for the Heck reaction of this compound with an alkene, such as an acrylate ester.
Materials and Equipment
-
This compound
-
Alkene (e.g., methyl acrylate, styrene, or n-butyl vinyl ether)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous acetone
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous acetone (3 mL) followed by the alkene (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 70 °C and stir the reaction mixture vigorously for 15-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Heck reaction.
Proposed Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
References
Application Notes and Protocols for the Sonogashira-Type Coupling of 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1] A less common but highly valuable variant of this reaction involves the use of arylboronic acids as the arylating agent in a "Sonogashira-type" coupling. This approach is particularly relevant for the synthesis of novel molecular scaffolds in drug discovery and materials science.
This document provides detailed application notes and protocols for the Sonogashira-type coupling of 4-(trifluoromethoxy)phenylboronic acid with terminal alkynes. The resulting 4-(trifluoromethoxy)phenyl-substituted alkynes are of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group.
The Role of the 4-(Trifluoromethoxy)phenyl Moiety in Drug Discovery
The trifluoromethoxy group is a key functional group in modern drug design due to its unique electronic and physicochemical properties.[2] Its incorporation into a molecular scaffold can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile.[2]
Key advantages of the -OCF₃ group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.
-
Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic potential.
The synthesis of molecules containing the 4-(trifluoromethoxy)phenyl-alkyne scaffold via Sonogashira-type coupling provides a direct route to novel compounds with potentially enhanced therapeutic properties.
Data Presentation: Reaction Parameters for Sonogashira-Type Coupling of Arylboronic Acids
The following table summarizes various catalytic systems and conditions reported for the Sonogashira-type coupling of arylboronic acids with terminal alkynes. While specific data for this compound is limited in the literature, the conditions presented for structurally related arylboronic acids provide a strong starting point for reaction optimization.
| Arylboronic Acid | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Propargyl tosylamide | Ph₃PAuCl / AgBF₄ / Selectfluor® | Et₃N | CH₃CN | Room Temp | 85 | [3] |
| 4-Chlorophenylboronic acid | Propargyl tosylamide | Ph₃PAuCl / AgBF₄ / Selectfluor® | Et₃N | CH₃CN | Room Temp | 92 | [3] |
| 4-Methoxyphenylboronic acid | Propargyl tosylamide | Ph₃PAuCl / AgBF₄ / Selectfluor® | Et₃N | CH₃CN | Room Temp | 65 | [3] |
| Phenylboronic acid | Ethyl propiolate | CuI / Ag₂O | Cs₂CO₃ | DCE | 80 | 75 | |
| 4-Methylphenylboronic acid | Ethyl propiolate | CuI / Ag₂O | Cs₂CO₃ | DCE | 80 | 82 | |
| 4-Methoxyphenylboronic acid | Ethyl propiolate | CuI / Ag₂O | Cs₂CO₃ | DCE | 80 | 78 | |
| Phenylboronic acid | Phenylacetylene | Pd(dppf)Cl₂ / Ag₂O | K₂CO₃ | THF | 50 | 95 | [4] |
| 4-Formylphenylboronic acid | Phenylacetylene | Pd(dppf)Cl₂ / Ag₂O | K₂CO₃ | THF | 50 | 88 | [4] |
Experimental Protocols
The following are detailed protocols for three variations of the Sonogashira-type coupling of this compound with a terminal alkyne, based on established methodologies for other arylboronic acids.
Protocol 1: Gold-Catalyzed Sonogashira-Type Coupling (Adapted from Beilstein J. Org. Chem. 2011, 7, 808–812)[3]
This protocol utilizes a gold(I)/gold(III) catalytic cycle and is performed under mild conditions.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Ph₃PAuCl (Triphenylphosphinegold(I) chloride)
-
AgBF₄ (Silver tetrafluoroborate)
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol, 1.2 equiv).
-
Add the terminal alkyne (1.0 mmol, 1.0 equiv).
-
Add Ph₃PAuCl (0.02 mmol, 2 mol%), AgBF₄ (0.02 mmol, 2 mol%), and Selectfluor® (1.2 mmol, 1.2 equiv).
-
Add anhydrous acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling (Adapted from Tetrahedron Lett. 2009, 50, 5044–5046)
This protocol offers a palladium-free alternative, which can be advantageous in terms of cost and potential for metal contamination in the final product.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethyl propiolate)
-
CuI (Copper(I) iodide)
-
Ag₂O (Silver(I) oxide)
-
Cs₂CO₃ (Cesium carbonate)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add CuI (0.1 mmol, 10 mol%) and Ag₂O (1.0 mmol, 1.0 equiv).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Stir the mixture at 80 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Palladium-Catalyzed Sonogashira-Type Coupling (Adapted from Reactions 2023, 4, 657-671)[4]
This protocol utilizes a more traditional palladium catalyst in combination with a silver oxidant.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-hexyne)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Ag₂O (Silver(I) oxide)
-
K₂CO₃ (Potassium carbonate)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) and Ag₂O (1.0 mmol, 1.0 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 50 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental Workflow for Sonogashira-Type Coupling.
Caption: Proposed Catalytic Cycle for Palladium-Catalyzed Sonogashira-Type Coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of (alkynyl)(trifluoromethyl)sulfanes via a bismuth(iii)-promoted reaction of trimethyl(alkynyl)silane with trifluoromethanesulfanylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for C-N Cross-Coupling Reactions with 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of 4-(trifluoromethoxy)phenylboronic acid in C-N cross-coupling reactions. The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Chan-Lam) methods for the formation of C-N bonds with this important building block.
Introduction to C-N Cross-Coupling
Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines and N-heterocycles. The two most prominent methods, the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed), offer versatile and efficient routes to a wide array of C-N coupled products. These reactions are indispensable for constructing the arylamine moieties prevalent in many biologically active compounds.
This compound is a key reagent in this context, allowing for the introduction of the 4-(trifluoromethoxy)phenyl group onto a nitrogen atom. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the boronic acid and the properties of the resulting products.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds between aryl halides or triflates and a broad range of amines. While this protocol typically involves an aryl halide as the electrophile, the principles can be adapted for reactions involving arylboronic acids, often in concert with an appropriate oxidant or by modifying the catalytic system.
General Reaction Scheme
The generalized scheme for a Buchwald-Hartwig-type amination is depicted below. This reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl electrophile to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired arylamine.
Application Notes and Protocols for 4-(Trifluoromethoxy)phenylboronic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenylboronic acid is a versatile building block in modern agrochemical research and development. The incorporation of the trifluoromethoxy (-OCF₃) group into bioactive molecules can significantly enhance their efficacy and stability. This fluorinated moiety often improves crucial physicochemical properties such as lipophilicity and metabolic stability, which are key for the development of potent and persistent fungicides, herbicides, and insecticides.[1] The primary application of this compound in agrochemical synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds.[2][3]
These application notes provide an overview of the utility of this compound in agrochemical development, with a focus on its application in the synthesis of novel fungicides and its mechanism of action.
Application in Fungicide Development
Phenylboronic acid derivatives have demonstrated significant potential as antifungal agents against a range of agricultural plant pathogens. While specific data for this compound is limited, research on structurally similar compounds, such as 2-chloro-5-trifluoromethoxybenzeneboronic acid, provides strong evidence of its potential antifungal activity. This related compound has shown potent inhibitory effects against several economically important fungal pathogens.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that inhibits 50% of the fungal mycelial growth.
| Fungal Species | Common Disease Caused | EC₅₀ (μg/mL) of 2-chloro-5-trifluoromethoxybenzeneboronic acid | Reference |
| Botrytis cinerea | Gray Mold | 0.39 | [4] |
| Geotrichum candidum | Sour Rot | 87.71 | |
| Sclerotinia sclerotiorum | White Mold | 0.45 | |
| Fusarium graminearum | Fusarium Head Blight | 1.23 | |
| Rhizoctonia solani | Sheath Blight | 2.47 | |
| Phytophthora capsici | Phytophthora Blight | 3.89 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Fungicide via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a hypothetical biaryl fungicide using this compound and a brominated heterocyclic core, a common strategy in agrochemical synthesis.
Reaction Scheme:
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Brominated heterocycle (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and Water)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the brominated heterocycle (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the final biaryl compound.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details a method to evaluate the antifungal activity of compounds derived from this compound against pathogenic fungi.
Caption: Experimental workflow for antifungal bioassay.
Materials:
-
Test compound (synthesized using this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing culture of the target fungus (e.g., Botrytis cinerea)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the stock solution.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.
-
Incubate the plates at 25-28 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.
Proposed Mechanism of Action
The antifungal activity of trifluoromethoxy-containing phenylboronic acid derivatives is believed to be multifactorial, primarily targeting cellular respiration and inducing oxidative stress.
Caption: Proposed antifungal mechanism of action.
The proposed mechanism involves the following key steps:
-
Inhibition of Succinate Dehydrogenase (SDH): The trifluoromethoxy-phenyl moiety is thought to interact with and inhibit succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.
-
Disruption of Cellular Respiration: Inhibition of SDH disrupts the electron flow, leading to a decrease in ATP production, the cell's primary energy currency.
-
Induction of Oxidative Stress: The dysfunctional electron transport chain leads to an increase in the production of reactive oxygen species (ROS).[4]
-
Cellular Damage and Death: The accumulation of ROS causes oxidative damage to vital cellular components, including lipids, proteins, and DNA. This leads to a loss of cell membrane integrity and ultimately triggers programmed cell death (apoptosis), resulting in the inhibition of fungal growth.[4]
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-(Trifluoromethoxy)phenylboronic Acid: A Key Building Block for Advanced Materials
Application Notes and Protocols for Researchers in Materials Science and Drug Development
4-(Trifluoromethoxy)phenylboronic acid is a versatile organoboron compound that has garnered significant attention in materials science and drug discovery. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethoxy (-OCF3) group, make it an invaluable building block for the synthesis of a wide array of advanced materials. This document provides detailed application notes, experimental protocols, and data for researchers utilizing this compound in the development of organic light-emitting diodes (OLEDs), liquid crystals (LCs), and conjugated polymers.
Applications in Materials Science
The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, the trifluoromethoxy group can enhance the performance of emitter and host materials by modifying their electronic and morphological characteristics. The electron-withdrawing nature of the -OCF3 group can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport balance, leading to higher device efficiency and stability.
A general workflow for the synthesis of an OLED material using this compound is depicted below.
Caption: General workflow for OLED material synthesis.
Quantitative Data for a Representative OLED Material:
| Property | Expected Value/Range |
| Absorption Maximum (λabs) | 350 - 450 nm |
| Emission Maximum (λem) | 450 - 600 nm (Blue to Orange-Red) |
| Photoluminescence Quantum Yield (ΦPL) | > 70% in solution |
| HOMO Energy Level | -5.5 to -6.0 eV |
| LUMO Energy Level | -2.5 to -3.0 eV |
Note: These are estimated values and will vary depending on the overall molecular structure.
Liquid Crystals (LCs)
The trifluoromethoxy group is a valuable substituent in the design of liquid crystalline materials. Its polarity and steric bulk can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase (e.g., nematic, smectic). The high dipole moment associated with the C-F bonds can also lead to materials with a high dielectric anisotropy, which is crucial for display applications.
The synthesis of liquid crystals often involves a multi-step process where the 4-(trifluoromethoxy)phenyl moiety is introduced via a Suzuki coupling reaction to form a rigid core, which is then further functionalized with flexible alkyl or alkoxy chains.
Caption: Synthetic pathway for liquid crystal synthesis.
Mesomorphic Properties of a Hypothetical Liquid Crystal:
The following table presents expected mesomorphic properties for a hypothetical calamitic (rod-like) liquid crystal incorporating the 4-(trifluoromethoxy)phenyl moiety.
| Property | Expected Value/Range |
| Melting Point (Tm) | 100 - 150 °C |
| Clearing Point (Tc) | 200 - 300 °C |
| Mesophase(s) | Nematic (N), Smectic A (SmA) |
| Dielectric Anisotropy (Δε) | Positive or Negative, depending on the position of the -OCF3 group |
Note: The actual properties are highly dependent on the overall molecular geometry and the length of the flexible terminal chains.
Conjugated Polymers
In the realm of conjugated polymers, this compound can be copolymerized with various dihaloaromatic compounds via Suzuki polycondensation. The resulting polymers often exhibit interesting optical and electronic properties suitable for applications in organic solar cells, sensors, and thin-film transistors. The -OCF3 group can enhance the polymer's solubility in organic solvents, facilitating solution processing, and can also influence the polymer's band gap and charge carrier mobility.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene (B28343), Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure coupled product.
Caption: Step-by-step Suzuki coupling protocol.
This document provides a foundational understanding of the applications and experimental methodologies related to this compound in materials science. Researchers are encouraged to use this information as a starting point and to consult the primary scientific literature for more detailed and specific protocols tailored to their research objectives.
Application Notes and Protocols for Suzuki Coupling with 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the use of 4-(trifluoromethoxy)phenylboronic acid as a coupling partner. The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the electron-withdrawing nature of the -OCF₃ group can present challenges in the Suzuki coupling, particularly affecting the crucial transmetalation step. Therefore, careful selection of the ligand, catalyst, and reaction conditions is paramount for achieving high yields.
This document provides a summary of effective ligand systems, detailed experimental protocols, and a discussion of the catalytic cycle for the successful Suzuki coupling of this compound with various aryl halides.
Ligand Selection and Reaction Optimization
The success of Suzuki coupling with electron-deficient boronic acids like this compound is highly dependent on the choice of ligand. Bulky and electron-rich phosphine (B1218219) ligands are generally preferred as they promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination steps in the catalytic cycle.
Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are known to be highly effective for challenging Suzuki couplings. These ligands create a sterically hindered yet electronically rich palladium center, which enhances catalytic activity. For sterically demanding substrates, specialized ligands may be required to achieve optimal results.
A study involving the related, sterically hindered 2-(trifluoromethoxy)phenylboronic acid demonstrated the superiority of 4-(2-(diphenylphosphino)phenyl)morpholine as a ligand in combination with a Pd₂(dba)₃ catalyst, achieving high yields where other common ligands were less effective.[1] This suggests that for complex couplings involving trifluoromethoxy-substituted phenylboronic acids, empirical screening of ligands may be necessary.
Comparative Data for Ligand/Catalyst Systems
The following table summarizes various conditions reported for the Suzuki coupling of trifluoromethoxy-substituted phenylboronic acids with aryl halides. This data is intended to guide the selection of starting conditions for reaction optimization.
| Aryl Halide Partner | Boronic Acid | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (2.5 mol%) | 4-(2-(Diphenylphosphino)phenyl)morpholine (5 mol%) | K₃PO₄ | THF | 60 | 1 | 85 |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (2.5 mol%) | XPhos (5 mol%) | K₃PO₄ | THF | 60 | 1 | 78 |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (2.5 mol%) | P(tBu)₃ (5 mol%) | K₃PO₄ | THF | 60 | 1 | 65 |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ | THF | 60 | 1 | 54 |
| 5-Bromopiperonal | This compound | Not Specified | N2Phos | K₃PO₄·H₂O | Toluene/Water | 45 | 4 | 94 |
Data for 2-(Trifluoromethoxy)phenylboronic acid is adapted from a study on sterically hindered substrates and serves as a valuable reference.[1] Data for this compound is from a reported synthesis.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Morpholine-Based Phosphine Ligand[1]
This protocol is adapted from a high-yielding procedure for the coupling of 2-(trifluoromethoxy)phenylboronic acid with a sterically hindered aryl bromide. It serves as an excellent starting point for optimization with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
4-(2-(Diphenylphosphino)phenyl)morpholine (Ligand L1, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, 2-(trifluoromethoxy)phenylboronic acid, Pd₂(dba)₃, 4-(2-(diphenylphosphino)phenyl)morpholine, and K₃PO₄.
-
Add anhydrous THF via syringe.
-
Seal the flask and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Protocol 2: Synthesis of 6-(4-(Trifluoromethoxy)phenyl)benzo[d][1][3]dioxole-5-carbaldehyde[2]
This protocol describes the synthesis of a specific biaryl compound using this compound.
Materials:
-
5-Bromopiperonal (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst and N2Phos ligand system (pre-complexed in toluene)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O, 1.5 equiv)
-
Toluene
-
Aqueous solution of TPGS-750-M (2 wt%)
-
Nitrogen or Argon gas
Procedure:
-
Set up the reaction in a vessel suitable for inert atmosphere chemistry.
-
Combine 5-bromopiperonal, this compound, and K₃PO₄·H₂O.
-
Add the solvent system, consisting of a 9:1 mixture of 2 wt% TPGS-750-M in water and toluene.
-
Add the pre-complexed Pd/N2Phos catalyst.
-
Stir the reaction mixture at 45 °C for 4 hours.
-
After cooling to room temperature, extract the reaction media three times with methyl tert-butyl ether (MTBE).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product.
-
The final product, 6-(4-(Trifluoromethoxy)phenyl)benzo[d][1][3]dioxole-5-carbaldehyde, is obtained as a yellow solid (94% yield).
Reaction Mechanisms and Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
The diagram above illustrates the key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This step is often rate-limiting, especially for electron-deficient boronic acids.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable biaryl compounds for the pharmaceutical and materials science industries. Success in these couplings hinges on the appropriate selection of a catalytic system, typically involving a palladium source and a bulky, electron-rich phosphine ligand. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations.
References
Application Notes and Protocols for Suzuki Coupling with 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls, polyolefins, and styrenes. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
4-(Trifluoromethoxy)phenylboronic acid is a particularly valuable building block in drug discovery and development. The trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, as an electron-deficient boronic acid, its use in Suzuki coupling can present challenges, particularly a slower rate of transmetalation. The selection of an appropriate base is therefore a critical parameter to ensure efficient and high-yielding coupling reactions. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the key transmetalation step in the catalytic cycle.
This document provides a detailed guide to the selection of an optimal base for the Suzuki coupling of this compound with aryl halides, supported by comparative data and detailed experimental protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the reaction. The generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar'-B(OH)₂) reacts with the base to form a more reactive boronate species (Ar'-B(OR)₃⁻). This boronate then transfers its organic group to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of base directly influences the rate of formation and the reactivity of the boronate species, thereby impacting the overall efficiency of the reaction.
Logical Relationship of the Suzuki-Miyaura Coupling
Caption: A diagram illustrating the key components and stages of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Bases
The selection of an appropriate base is critical for optimizing the Suzuki coupling of electron-deficient boronic acids like this compound. The following table summarizes quantitative data from a study on the closely related, and electronically similar, 2-(trifluoromethoxy)phenylboronic acid. This data provides a strong indication of the relative efficacy of different bases for this class of substrates.
Table 1: Comparison of Bases in the Suzuki Coupling of (2-(Trifluoromethoxy)phenyl)boronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene
| Entry | Base | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 1 | 85 |
| 2 | Cs₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 1 | 71 |
| 3 | NaOH | Pd₂(dba)₃ | L1* | THF | 60 | 1 | 50 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine *Data adapted from a study on a sterically hindered substrate, which can often result in lower yields. The relative performance of the bases is the key takeaway.
Observations:
-
Potassium Carbonate (K₂CO₃): This inorganic base provided the highest yield in this comparative study, suggesting it is a highly effective choice for the Suzuki coupling of trifluoromethoxyphenylboronic acids.
-
Cesium Carbonate (Cs₂CO₃): While also an effective base, it resulted in a slightly lower yield compared to K₂CO₃ under these specific conditions.
-
Sodium Hydroxide (NaOH): This strong base gave a significantly lower yield, indicating that stronger bases may not be optimal for this particular substrate combination and could potentially lead to side reactions or catalyst deactivation.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an aryl bromide. These should be adapted and optimized for specific substrates.
Protocol 1: Using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
4-(2-(Diphenylphosphino)phenyl)morpholine (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Anhydrous THF is added via syringe.
-
In a separate vial, the Pd₂(dba)₃ and the phosphine (B1218219) ligand are dissolved in a small amount of anhydrous THF. This catalyst solution is then added to the main reaction mixture via syringe.
-
The reaction mixture is heated to 60-80 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Deionized water
Procedure:
-
In a reaction tube, combine the aryl bromide, this compound, palladium(II) acetate, SPhos, and cesium carbonate.
-
The tube is evacuated and backfilled with an inert gas three times.
-
Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added.
-
The reaction tube is sealed and heated to 80-100 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, the reaction mixture is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography.
Conclusion
The selection of an appropriate base is paramount for the successful Suzuki-Miyaura coupling of the electron-deficient this compound. Based on comparative data from an analogous system, potassium carbonate (K₂CO₃) is a highly recommended base, demonstrating superior performance in terms of yield. Cesium carbonate (Cs₂CO₃) also serves as a viable alternative. The provided protocols offer a robust starting point for the synthesis of biaryl compounds incorporating the valuable trifluoromethoxy moiety. As with all chemical reactions, optimization of the reaction conditions, including catalyst, ligand, solvent, and temperature, is encouraged to achieve the best possible outcome for a specific substrate combination.
Application Notes and Protocols for Suzuki Reactions with 4-(Trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions using 4-(trifluoromethoxy)phenylboronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. These notes summarize the effects of various solvents and provide a general protocol for optimizing reaction conditions.
The Role of Solvents in Suzuki-Miyaura Coupling
Solvents play a multifaceted role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Their functions include:
-
Solubilizing Reactants: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to allow for an efficient reaction.
-
Stabilizing Catalytic Species: Solvents can coordinate with the palladium catalyst, influencing its stability and reactivity.[5]
-
Modulating Base Activity: The choice of solvent can affect the solubility and basicity of the inorganic base, which is crucial for the activation of the boronic acid for transmetalation.[6]
-
Influencing Reaction Pathway and Selectivity: In substrates with multiple reactive sites, the polarity of the solvent can dictate which site undergoes oxidative addition, thereby controlling the chemoselectivity of the reaction.[1][2][7] Polar solvents can stabilize charged intermediates and transition states, which can alter the reaction mechanism.[1][4]
Solvent Selection for Reactions with this compound
While the electronic properties of the trifluoromethoxy group can influence the reactivity of the boronic acid, the general principles of solvent effects in Suzuki reactions still apply. A mixture of an organic solvent with water is often employed to dissolve both the organic reactants and the inorganic base.[8]
Key Considerations:
-
Aprotic Polar Solvents: Solvents like DMF and acetonitrile (B52724) have been shown in some systems to favor coupling at triflate groups over chloride groups by stabilizing anionic palladium species.[1][2]
-
Aprotic Nonpolar Solvents: Toluene and THF are common choices and often favor coupling at C-Cl bonds in substrates containing both chloride and triflate leaving groups.[1]
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) and water can participate in the reaction and, in some cases, lead to different selectivities compared to polar aprotic solvents.[1][2] Mixtures of organic solvents with water are frequently used to facilitate the dissolution of the inorganic base.[8]
Quantitative Data on Solvent Effects
The following table summarizes the expected trends in reaction yield for the Suzuki coupling of an aryl bromide with this compound in various solvent systems. These are representative yields based on general findings in Suzuki-Miyaura reactions and may require optimization for specific substrates.
| Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Toluene/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 85-95 |
| 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 8 | 90-98 |
| DMF/H₂O (1:1) | K₂CO₃ | Pd(OAc)₂/SPhos | 80 | 6 | 80-90 |
| Acetonitrile/H₂O (4:1) | Cs₂CO₃ | Pd(PPh₃)₄ | 80 | 12 | 75-85 |
| THF/H₂O (3:1) | K₃PO₄ | Pd₂(dba)₃/P(t-Bu)₃ | 66 | 16 | 88-96 |
| Ethanol/H₂O (5:1) | NaOH | Pd/C | 60 | 5 | >95 (for some substrates)[9] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 6-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds and functional materials. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity. The incorporation of 4-(trifluoromethoxy)phenylboronic acid into molecules via Suzuki coupling is therefore a key strategy in drug discovery.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[3] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes.[4] This rapid heating can also lead to improved reaction yields and higher product purity by minimizing the formation of byproducts.[3][4] For the Suzuki coupling, microwave assistance not only accelerates the reaction but also enhances its reproducibility through precise temperature and pressure control.[1]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a range of aryl halides.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for a microwave-assisted Suzuki coupling reaction is outlined below. It involves the preparation of the reaction mixture, microwave irradiation, and subsequent workup and purification.
Caption: General workflow for microwave-assisted Suzuki coupling.
Experimental Protocols
Materials
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453)/water, ethanol/water, toluene/water)
-
Microwave reactor vials with caps
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
General Procedure for Microwave-Assisted Suzuki Coupling
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature (typically between 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The data presented here is based on typical outcomes for similar Suzuki coupling reactions found in the literature.[2][5]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 130 | 20 | 88 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 140 | 25 | 95 |
| 4 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 120 | 15 | 90 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 130 | 10 | 96 |
| 6 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 94 |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling reaction is a highly efficient and rapid method for the synthesis of biaryl compounds containing the 4-(trifluoromethoxy)phenyl moiety. The protocols outlined in these application notes provide a robust starting point for researchers in medicinal chemistry and materials science to access a diverse range of compounds. The significant reduction in reaction times and often improved yields make this a valuable technique for accelerating discovery and development programs.[3][4]
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of Fluorinated Biaryls using 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biaryl scaffolds are of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance the pharmacological and physicochemical properties of organic molecules. The -OCF₃ group is a strong electron-withdrawing substituent that can improve metabolic stability, membrane permeability, and binding affinity to biological targets. This application note provides a detailed protocol for the synthesis of fluorinated biaryls via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 4-(trifluoromethoxy)phenylboronic acid as a key building block.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, offering mild reaction conditions and tolerance to a broad range of functional groups. This makes it an ideal method for the synthesis of complex molecules in drug discovery and development.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yields are representative and may vary depending on the specific reaction conditions and the nature of the substituents on the aryl halide.
| Entry | Aryl Halide | R | X | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromobenzonitrile | -CN | Br | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-bromoanisole | -OCH₃ | Br | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 1-bromo-4-nitrobenzene | -NO₂ | Br | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 75-85 |
| 4 | 4-iodotoluene | -CH₃ | I | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 88-98 |
| 5 | 2-bromopyridine | - | Br | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | THF | 80 | 24 | 70-80 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Solvent Addition: To the flask, add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL).
-
Reaction Execution: Vigorously stir the reaction mixture and heat it to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl acetate) to yield the desired fluorinated biaryl product.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of fluorinated biaryls.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition
Biaryl compounds containing the 4-(trifluoromethoxy)phenyl moiety have been investigated as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1] This pathway is crucial in regulating the immune response, and its inhibition can lead to the activation of T-cells to attack cancer cells.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-(Trifluoromethoxy)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 4-(trifluoromethoxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield with this compound?
Low yields with this compound are often attributed to its electron-deficient nature. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can lead to several challenges in the Suzuki-Miyaura catalytic cycle.[1]
Key factors contributing to low yield include:
-
Slow or Inefficient Transmetalation: The electron-deficient boronic acid has a slower rate of transmetalation with the palladium catalyst.[2] This step is crucial for the formation of the key diorganopalladium(II) intermediate.
-
Protodeboronation: Under harsh basic conditions or at elevated temperatures, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of trifluoromethoxybenzene as a byproduct and reducing the amount of boronic acid available for the coupling reaction.[3][4]
-
Catalyst Deactivation: The formation of palladium black (insoluble palladium metal aggregates) indicates catalyst decomposition and a halt in the catalytic cycle.[4]
-
Homocoupling: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, leading to the formation of an unwanted biaryl byproduct.[4]
Q2: My boronic acid appears to be decomposing during the reaction. How can I prevent this?
Boronic acid decomposition, primarily through protodeboronation, is a common issue, especially with electron-deficient substrates.[3]
Causes:
-
Strong Bases: Strong bases can promote the cleavage of the C-B bond.[3]
-
High Temperatures: Elevated temperatures accelerate the rate of protodeboronation.[3]
-
Presence of Water: While often necessary, excessive water in the presence of a strong base can facilitate decomposition.[3]
Solutions:
-
Use Milder Bases: Switch to milder bases such as potassium fluoride (B91410) (KF) or potassium phosphate (B84403) (K₃PO₄). Cesium carbonate (Cs₂CO₃) can also be effective but may sometimes promote side reactions.[2][3]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can minimize decomposition.[4]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol (B44631) boronic ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation.[3]
Q3: How do I choose the optimal catalyst, ligand, and base for this coupling?
The choice of catalyst, ligand, and base is critical for activating the electron-deficient boronic acid and facilitating the key steps of the catalytic cycle.[2][5]
Recommendations:
-
Catalyst: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective.[3][4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its reduction to the active Pd(0) species.[3]
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are highly recommended for challenging substrates. Buchwald-type ligands such as SPhos and XPhos are known to facilitate both oxidative addition and transmetalation.[2][3]
-
Base: The base activates the boronic acid, making it more nucleophilic for transmetalation.[5] For electron-deficient systems, stronger, non-nucleophilic bases are often preferred. K₃PO₄ and Cs₂CO₃ are common choices.[2][3] The base should be finely powdered to ensure good solubility and reactivity.
Table 1: Comparison of Catalytic Systems for Electron-Deficient Suzuki Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald (Phosphine) | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald (Phosphine) | Excellent for sterically hindered and electron-poor substrates.[2][6] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood, pre-formed Pd(0) source.[3] | Lower activity for challenging substrates, may require higher temperatures.[2] | 2-5 |
| PdCl₂(dppf) | Diphosphine Complex | Good for a range of substrates, relatively air-stable.[2] | May be less active than Buchwald-type systems for this specific coupling.[2] | 1-5 |
Table 2: Common Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[2] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions.[2] |
| K₂CO₃ | Dioxane/H₂O or DMF | Common and effective base of moderate strength.[2][6] |
| KF | THF | A milder base that can be effective in preventing protodeboronation.[3][7] |
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve low-yield issues.
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Key Reaction Steps & Optimization
Understanding the catalytic cycle is essential for targeted troubleshooting.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition:
-
Challenge: This step is generally faster with electron-poor aryl halides. If your coupling partner is an electron-rich aryl halide, this step may be slow.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the reaction. Switching the halide from Cl to Br or I will also increase the reaction rate (I > Br > Cl).[3][8]
2. Transmetalation:
-
Challenge: This is often the rate-limiting step when using electron-deficient boronic acids like this compound. The base is crucial for converting the boronic acid to a more nucleophilic boronate species.[3]
-
Solution: Use a strong, soluble base like K₃PO₄ or Cs₂CO₃.[2][3] Adding a small amount of water to solvents like THF or dioxane can improve base solubility and facilitate boronate formation.[3]
3. Reductive Elimination:
-
Challenge: This final step forms the C-C bond and regenerates the Pd(0) catalyst. It is typically fast.
-
Solution: If this step is suspected to be slow, using bulky ligands can promote the elimination.
Experimental Protocol: General Method for Suzuki Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 9:1)
Procedure:
-
Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is critical to prevent catalyst oxidation and homocoupling side reactions.[3][4]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of solvent, then add this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagram 3: Experimental Workflow
References
Technical Support Center: Suzuki Coupling with 4-(Trifluoromethoxy)phenylboronic Acid
Welcome to the technical support center for Suzuki coupling reactions involving 4-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this electron-deficient boronic acid.
Troubleshooting Guides and FAQs
This section addresses specific problems you might encounter, offering potential causes and solutions in a straightforward question-and-answer format.
Low or No Product Yield
Q1: I am observing very low or no yield of my desired coupled product. What are the likely causes and how can I improve it?
A1: Low yields with this compound are often linked to its electron-deficient nature, making it susceptible to side reactions. Here’s a step-by-step troubleshooting guide:
-
Protodeboronation: This is the most common side reaction for electron-deficient boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3]
-
Solution:
-
Use a stronger, non-nucleophilic base: Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for promoting the desired coupling over protodeboronation.[4][5]
-
Minimize water content: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Try using a carefully controlled amount of degassed water or a biphasic solvent system (e.g., toluene/water).[6]
-
Use a more stable boronic acid derivative: Consider converting the boronic acid to a more stable pinacol (B44631) ester or a trifluoroborate salt, which can slowly release the boronic acid under the reaction conditions.[4][7]
-
-
-
Catalyst Deactivation: The palladium catalyst may not be active or could be deactivating prematurely.
-
Solution:
-
Choose a robust catalyst system: For challenging electron-deficient substrates, consider using modern palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition and reductive elimination steps.[1][8][9]
-
Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
-
-
-
Suboptimal Reaction Conditions: The temperature or reaction time may not be ideal.
-
Solution:
-
Optimize temperature: While higher temperatures can sometimes increase reaction rates, they can also accelerate side reactions. A systematic screen of temperatures (e.g., 80-110 °C) is recommended.[11][12]
-
Monitor reaction progress: Use TLC or LC-MS to monitor the reaction to determine the optimal reaction time and to see if starting materials are being consumed while no product is forming.
-
-
Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products alongside my desired product. How can I identify and minimize them?
A2: The primary side products to expect are from protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation Product: (Trifluoromethoxy)benzene
-
Cause: As discussed in Q1, this arises from the cleavage of the C-B bond of the boronic acid. This is a very common issue with electron-deficient boronic acids.[2][3]
-
Mitigation:
-
Employ a highly active catalyst system (e.g., Buchwald precatalysts) to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[8][9]
-
Screen different bases. K₃PO₄ or Cs₂CO₃ are often good choices.[4][5][13]
-
Use anhydrous solvents where appropriate or minimize the amount of water.
-
-
-
Homocoupling Product: 4,4'-Bis(trifluoromethoxy)biphenyl
-
Cause: This byproduct results from the coupling of two molecules of the boronic acid. It can be promoted by the presence of oxygen or by certain palladium species.[6][11][14][15]
-
Mitigation:
-
Rigorous degassing: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.
-
Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[16]
-
-
-
Dehalogenation of the Coupling Partner
-
Cause: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom. This is more common with more reactive aryl iodides and bromides.[17][18][19]
-
Mitigation:
-
Ligand choice: The choice of phosphine ligand can influence the rate of dehalogenation. Sometimes, less bulky ligands can reduce this side reaction.
-
Base selection: The nature of the base can also play a role. Screening different bases may be necessary.
-
-
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Suzuki coupling reactions, which can be extrapolated to reactions with this compound.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Aryl Chlorides [16]
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99 | 0.5 | 100 | 2 |
Table 2: Effect of Different Bases on Suzuki Coupling Yield [4][5][13][20][21]
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | A common and effective base.[4] |
| K₃PO₄ | Toluene | 100-110 | 85-99 | Often excellent for electron-deficient boronic acids.[22] |
| Cs₂CO₃ | Dioxane | 80-100 | 90-99 | A strong base, very effective for challenging couplings.[4] |
| KF | THF | 50 | Moderate | A milder base, useful when base-sensitive functional groups are present.[18] |
Experimental Protocols
The following are detailed experimental protocols that can serve as a starting point for the Suzuki coupling of this compound.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide[23][24][25]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Degassed Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Procedure for a Challenging Coupling with an Aryl Chloride[24]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos to a dried Schlenk tube or microwave vial equipped with a stir bar.
-
Seal the vessel and remove it from the glovebox.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction vigorously for the required time, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Mandatory Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. arkat-usa.org [arkat-usa.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
Technical Support Center: Protodeboronation of 4-(Trifluoromethoxy)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common issues and questions related to the protodeboronation of 4-(trifluoromethoxy)phenylboronic acid, a frequent challenge in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this leads to the formation of 1-(trifluoromethoxy)benzene as a byproduct, consuming the boronic acid and reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the trifluoromethoxy group, which increases the acidity of the boronic acid.[2][3]
Q2: What factors promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
High Temperatures: Elevated temperatures can increase the rate of decomposition.
-
Strong Bases: Strong bases can facilitate the cleavage of the C-B bond.
-
Presence of Water: Water can act as a proton source for the reaction.
-
Inefficient Catalyst System: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction becomes more significant.
Q3: How can I minimize protodeboronation during my experiments?
A3: To minimize protodeboronation, consider the following strategies:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature at which the desired coupling still proceeds efficiently.
-
Choose a Milder Base: Employ milder bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Use Anhydrous Conditions: While not always practical for Suzuki couplings, minimizing the amount of water in the reaction can help.
-
Select a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.
-
Convert to a Boronic Ester: For particularly challenging substrates, converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can be an effective strategy.
Q4: Is this compound stable under basic conditions?
A4: The stability of this compound in basic solutions is condition-dependent. One study showed that it is stable in a sodium hydroxide solution for at least 1.5 hours at room temperature.[2] However, at elevated temperatures and in the presence of a palladium catalyst, the rate of protodeboronation can become significant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and significant amount of 1-(trifluoromethoxy)benzene byproduct. | The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction. | 1. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or 60 °C).2. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with milder alternatives (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).3. Screen different catalyst systems: Use a more active palladium catalyst and/or ligand to accelerate the desired reaction.4. Reduce the amount of water: If applicable to your reaction, use a co-solvent system with a lower water content. |
| Inconsistent reaction yields. | Variability in the quality of the boronic acid or reaction setup. | 1. Use high-purity this compound. 2. Ensure all reagents and solvents are of appropriate quality and are properly degassed. 3. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Reaction fails to go to completion. | Catalyst deactivation or insufficient reactivity. | 1. Increase catalyst loading slightly. 2. Ensure the chosen ligand is appropriate for the specific transformation. 3. Confirm that the base is adequately soluble in the reaction medium. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a general guideline and should be optimized for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., dioxane, THF, or toluene/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the mild base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: General pathway for base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
Caption: Interplay of factors affecting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homocoupling of 4-(Trifluoromethoxy)phenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the undesired homocoupling of 4-(trifluoromethoxy)phenylboronic acid, a common side reaction in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of this compound, and why is it a concern?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 4,4'-bis(trifluoromethoxy)biphenyl. This process consumes the boronic acid starting material, reducing the yield of the intended unsymmetrical cross-coupled product and complicating the purification process.
Q2: What are the primary causes of boronic acid homocoupling in palladium-catalyzed reactions?
A2: The most common cause for homocoupling is the presence of molecular oxygen.[1][2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which plays a crucial role in the mechanism of homocoupling.[4][5][6] Additionally, using Palladium(II) catalyst precursors, such as Pd(OAc)₂, can directly promote homocoupling, as Pd(II) can react stoichiometrically with the boronic acid to produce the symmetrical biaryl and Pd(0).[7][8][9]
Q3: How can I minimize or prevent the formation of the homocoupling byproduct?
A3: Suppressing homocoupling requires careful control of the reaction conditions. Key strategies include:
-
Rigorous Oxygen Exclusion: This is the most critical step.[1][8] Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1][9] The reaction should be conducted under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[1]
-
Catalyst Selection: Using a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can mitigate side reactions that occur during the in-situ reduction of Pd(II) precursors.[1][9]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of undesired Pd(II) species in the reaction mixture.[7][8]
-
Parameter Optimization: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[1] Lowering the reaction temperature may reduce the rate of homocoupling, though it could also slow the desired reaction.[1]
Q4: How can I identify the homocoupling product during analysis?
A4: The homocoupling product, 4,4'-bis(trifluoromethoxy)biphenyl, can be identified using standard analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, its symmetrical structure will result in a simpler spectrum compared to the desired unsymmetrical product. Mass spectrometry (MS) will show a molecular ion peak corresponding to its specific mass. Comparing the analytical data against a known standard or literature values for the related compound, 4,4'-bis(trifluoromethyl)biphenyl, can aid in confirmation.[10]
Q5: What is the best strategy for purifying the desired cross-coupled product away from the homocoupling byproduct?
A5: Purification can be challenging due to the similar nonpolar nature of the desired biaryl and the symmetrical homocoupled byproduct.
-
Column Chromatography: This is the most common method. A systematic approach to testing different eluent systems with Thin-Layer Chromatography (TLC) is necessary to find the optimal mobile phase for separation.[11] Often, a low-polarity solvent system is required.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and may require screening solvents like ethanol, isopropanol, or mixtures to find conditions where the solubility of the product and byproduct differ significantly.[11]
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Suggested Solution |
| High Yield of Homocoupling Product | Presence of oxygen in the reaction vessel.[1][2][12] | Improve degassing procedures for all solvents and reagents. Use at least three freeze-pump-thaw cycles or sparge with inert gas for a minimum of 30 minutes.[9] Ensure the reaction is maintained under a positive pressure of nitrogen or argon. |
| Use of a Pd(II) catalyst precursor (e.g., Pd(OAc)₂).[7][8] | Switch to a Pd(0) catalyst source like Pd(PPh₃)₄.[1][9] Alternatively, add a mild reducing agent (e.g., potassium formate) to the reaction mixture to minimize free Pd(II).[7][8] | |
| Low Yield of Desired Product | Reaction conditions favor homocoupling. | In addition to excluding oxygen, re-optimize other parameters. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[1][13] |
| Inefficient catalytic cycle for cross-coupling. | Use bulky, electron-rich phosphine (B1218219) ligands which can accelerate the reductive elimination step of the desired cross-coupling, helping it to outcompete the homocoupling pathway.[9] | |
| Difficult Purification | Product and byproduct have very similar polarity. | For column chromatography, use a long column and a shallow gradient of eluent polarity to improve separation. Ensure the column is not overloaded (a typical ratio of crude product to silica (B1680970) is 1:50 by weight).[11] For recrystallization, try a range of solvent systems and consider slow cooling to promote the formation of pure crystals. |
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Reactions
This protocol provides a general methodology designed to suppress the homocoupling of this compound when coupling with an aryl halide (Ar-X).
1. Reagent and Glassware Preparation:
-
All glassware must be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents (e.g., 1,4-dioxane, toluene) and water must be rigorously degassed prior to use. This can be achieved by sparging with argon for 30-60 minutes or by performing a minimum of three freeze-pump-thaw cycles.
2. Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (Ar-X, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes. One strategy to prevent homocoupling is to pre-heat this mixture (catalyst, base, solvent, and aryl halide) to 60-80 °C for about 10 minutes before adding the boronic acid.[2]
3. Addition of Boronic Acid:
-
In a separate flask, dissolve the this compound (1.2 mmol) in a minimal amount of the degassed organic solvent.
-
Add the boronic acid solution to the reaction mixture via syringe. Some protocols recommend slow addition using a syringe pump to keep the instantaneous concentration of the boronic acid low, which can disfavor homocoupling.[9]
4. Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Suzuki Products from 4-(Trifluoromethoxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 4-(trifluoromethoxy)phenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Suzuki coupling products derived from this compound.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure completion. Consider extending the reaction time or increasing the temperature. |
| Degradation of the boronic acid. | Use fresh this compound. Protodeboronation can be a side reaction, especially with prolonged reaction times or harsh basic conditions. | |
| Inefficient catalyst system. | Ensure the palladium catalyst and ligands are not degraded. Use freshly opened or properly stored reagents. Consider screening different palladium catalysts and ligands. | |
| Presence of Homocoupling Byproduct (bis(4-(trifluoromethoxy)phenyl)) | Oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. |
| Non-optimal reaction conditions. | Adjust the reaction temperature and the choice of base. Sometimes, a milder base or lower temperature can minimize homocoupling. | |
| Difficulty in Separating Product from Starting Material or Byproducts by Chromatography | Similar polarities of the product and impurities. | Optimize the solvent system for column chromatography. A shallow gradient of a solvent system like hexane (B92381)/ethyl acetate (B1210297) is often effective for separating nonpolar compounds.[1] |
| Consider using a different stationary phase for chromatography if silica (B1680970) gel is not providing adequate separation. | ||
| If the product is a solid, recrystallization may be a more effective purification method. | ||
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Select a solvent with a lower boiling point. |
| The solution is too concentrated or cooled too quickly. | Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool more slowly to encourage crystal formation. | |
| Residual Palladium in the Final Product | Incomplete removal during workup and purification. | For many pharmaceutical applications, palladium levels must be in the ppm range.[2] Pass the organic solution of the product through a pad of celite or use a palladium scavenger to remove residual catalyst before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki reaction with this compound?
A1: The most common impurities include the homocoupling product, bis(4-(trifluoromethoxy)phenyl), unreacted starting materials (the boronic acid and your coupling partner), and potentially protodeboronation of the starting boronic acid to form 4-(trifluoromethoxy)benzene. Phenols can also be formed as byproducts.
Q2: How can I remove unreacted this compound from my crude product?
A2: A basic aqueous wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the workup can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.
Q3: My product containing the 4-(trifluoromethoxy)phenyl group is proving difficult to crystallize. What can I try?
A3: Compounds with trifluoromethoxy groups can sometimes be challenging to crystallize. Experiment with a range of solvent systems. A good starting point for nonpolar biphenyl (B1667301) compounds is a mixed solvent system like ethanol (B145695)/water or hexane/ethyl acetate.[1][3] The principle is to dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid, followed by slow cooling.
Q4: Is there a general column chromatography solvent system that works well for purifying products from this compound?
A4: A common and effective solvent system for the column chromatography of relatively nonpolar biaryl compounds is a gradient of ethyl acetate in hexane.[1][4] The exact ratio will depend on the polarity of your specific product and should be determined by thin-layer chromatography (TLC) analysis first.
Q5: Why is it important to degas the reaction mixture for a Suzuki coupling?
A5: The active form of the palladium catalyst in the Suzuki catalytic cycle is Pd(0), which is sensitive to oxidation by atmospheric oxygen. The presence of oxygen can lead to the formation of palladium black (inactive palladium) and can promote the unwanted homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[5]
Experimental Protocols
General Aqueous Work-up Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (B109758).
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Column Chromatography Purification Protocol
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated crude product directly onto the column.
-
Elute: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol (Mixed Solvent System: Ethanol/Water)
-
Dissolve the crude product in the minimum amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to re-clarify the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Representative Yields of Suzuki Coupling Reactions with Fluorinated Phenylboronic Acids
| Aryl Halide | Fluorinated Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 77 | [6] |
| 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 78 | [6] |
| 2-bromo-1,3-dichloro-5-nitrobenzene | 2-(trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / L1* | Cs₂CO₃ | THF | 85 | [7] |
| 4-bromobenzonitrile | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High (not specified) | [1] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Visualizations
Experimental Workflow for Suzuki Coupling and Purification
Caption: A typical workflow for a Suzuki coupling reaction followed by purification.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low yields in Suzuki reactions.
Relationship between Purification Techniques
Caption: Logical relationships between purification techniques for Suzuki products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using an electron-deficient boronic acid?
Low yields in Suzuki-Miyaura reactions with electron-deficient boronic acids are a common issue and can stem from several factors. The primary reason is the reduced nucleophilicity of the boronic acid, which leads to a slower transmetalation step in the catalytic cycle.[1] Additionally, these substrates are often more susceptible to decomposition pathways, such as protodeboronation, especially under the basic reaction conditions required for the coupling.[2][3][4]
Q2: What is protodeboronation and how can I minimize it?
Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and consumption of the starting material.[4][5] This process is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[3]
To minimize protodeboronation:
-
Use milder bases: Consider using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) instead of stronger bases like sodium hydroxide (B78521) (NaOH).[1][6]
-
Lower the reaction temperature: Running the reaction at the lowest effective temperature can help reduce the rate of decomposition.[3]
-
Use a boronic ester: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or an MIDA ester, can protect it from degradation.[2][3]
-
Employ anhydrous conditions: For highly sensitive substrates, using strictly anhydrous conditions can suppress protodeboronation.[3]
Q3: How do I choose the optimal catalyst and ligand for my electron-deficient boronic acid?
The choice of catalyst and ligand is critical for activating the coupling partners. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the slow transmetalation step are essential.[1]
-
Catalysts: Palladium(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are common starting points. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be effective.[1][3]
-
Ligands: Electron-rich and bulky phosphine (B1218219) ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective for these challenging couplings.[1][3] They enhance the rate of both oxidative addition and reductive elimination.
Q4: What is the role of the base and which one should I select?
The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[7] The choice of base can significantly influence the reaction's success.
-
Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often effective for electron-deficient systems as they are strong enough to promote the reaction without causing excessive decomposition.[1][3]
-
Fluoride Sources: KF or CsF can be useful alternatives, especially for substrates with base-sensitive functional groups.[3]
Q5: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?
Boronic acids, particularly electron-deficient ones, can be prone to decomposition.[2][3] In such cases, more stable derivatives are recommended:
-
Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids and are readily prepared and handled.[3][8]
-
MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These salts exhibit high stability to air and moisture and can show enhanced reactivity.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: The reaction is sluggish or does not go to completion.
-
Possible Cause: Inefficient catalyst activation or slow transmetalation.
-
Troubleshooting Steps:
-
Optimize Catalyst/Ligand: Switch to a more active catalytic system. For electron-deficient boronic acids, consider using a Buchwald-type ligand like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Higher temperatures can overcome the activation energy barrier for the reaction.[3]
-
Change the Base: A stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the formation of the active boronate species.[1][3]
-
Solvent System: Ensure your starting materials are fully dissolved. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[3]
-
Problem 2: Significant decomposition of the boronic acid is observed (protodeboronation).
-
Possible Cause: The boronic acid is unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Use a Milder Base: Switch from strong bases like hydroxides to carbonates or phosphates.[1][3]
-
Lower the Temperature: Perform the reaction at a lower temperature to minimize decomposition.[3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol ester (BPin) or MIDA boronate.[2][3]
-
Anhydrous Conditions: If the substrate is highly sensitive, use anhydrous solvents and reagents.[3]
-
Problem 3: Formation of homocoupling byproducts.
-
Possible Cause: Presence of oxygen or issues with the catalyst reduction process.
-
Troubleshooting Steps:
-
Improve Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote oxidative homocoupling.[9]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that may arise from the in situ reduction of Pd(II) precatalysts.[9]
-
Problem 4: The reaction mixture turns black and a precipitate forms.
-
Possible Cause: The palladium catalyst has decomposed and precipitated as palladium black.
-
Troubleshooting Steps:
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst decomposition. An appropriate ligand-to-palladium ratio is typically between 1:1 and 4:1.[9]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[9]
-
Use a More Robust Ligand: Bulky, electron-rich phosphine ligands can form more stable complexes with palladium, preventing precipitation.[9]
-
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting points and optimization ranges for key reaction parameters when working with electron-deficient boronic acids.
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for electron-deficient partners. | 2-5 |
Data compiled from literature sources.[1]
Table 2: Guide to Base and Solvent Selection
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | Common and effective base of moderate strength. |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions, but is more expensive.[1] |
| KF | THF, Dioxane | Milder base, useful for substrates with base-sensitive functional groups.[3] |
| Et₃N | Acetonitrile | Organic base, suitable for anhydrous conditions, but may be too weak.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the electron-deficient boronic acid or its ester derivative (1.1-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the flask. A typical catalyst loading is 1-5 mol%.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Pinacol Boronic Ester (BPin) from a Boronic Acid
This procedure is useful for stabilizing an electron-deficient boronic acid prior to its use in a Suzuki-Miyaura coupling.
-
Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) in a suitable solvent such as THF or dichloromethane.
-
Addition of Pinacol: Add pinacol (1.1 equiv) to the solution.
-
Drying: Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol boronic ester.
-
Purification: The crude product can often be used directly in the subsequent coupling reaction or purified by column chromatography if necessary.
Visualizations
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-(Trifluoromethoxy)phenylboronic acid in Catalytic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Trifluoromethoxy)phenylboronic acid in catalytic cross-coupling reactions. The information provided is intended to help diagnose and resolve common issues related to catalyst deactivation and suboptimal reaction performance.
Troubleshooting Guide
Low or no product formation is a common issue when working with electron-deficient boronic acids like this compound. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the boronic acid and the stability of the catalyst.[1][2] The following guide provides a systematic approach to identifying and resolving potential problems.
Observation: Low product yield with significant recovery of starting materials.
Potential Cause: Catalyst deactivation or inhibition.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium source and ligands is critical. Standard phosphine (B1218219) ligands may not be effective.[3]
-
Recommendation: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos). These can promote faster catalytic turnover, potentially outcompeting deactivation pathways.[3] Consider using palladium pre-catalysts for more consistent generation of the active Pd(0) species.[3][4]
-
-
Inspect Reagent and Solvent Quality: Impurities in reagents or solvents are a common source of catalyst poisoning.[3]
-
Optimize Reaction Conditions: Temperature and reaction time can significantly impact catalyst stability and reaction efficiency.
-
Recommendation: If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[5] Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures, which can favor side reactions like protodeboronation.
-
Observation: Presence of significant side products, such as homocoupled boronic acid or protodeboronated starting material.
Potential Cause: Non-productive catalytic pathways are competing with the desired cross-coupling.
Troubleshooting Steps:
-
Minimize Homocoupling: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[5]
-
Recommendation: Ensure a rigorous degassing procedure for all solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[7] Using a Pd(0) source like Pd₂(dba)₃ can also mitigate homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[5]
-
-
Address Protodeboronation: Protodeboronation, the replacement of the boron group with a hydrogen atom, is a common side reaction for electron-deficient boronic acids, especially in the presence of excess water or strong bases.[7]
-
Recommendation: Use anhydrous solvents or carefully control the amount of water in the reaction.[7] Consider switching to a milder base, such as K₃PO₄ or Cs₂CO₃. For enhanced stability, convert the boronic acid to a more robust boronate ester (e.g., a pinacol (B44631) ester) or a potassium trifluoroborate salt, which can release the boronic acid slowly in situ.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The trifluoromethoxy group is strongly electron-withdrawing.[1][2] This property decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step in the palladium catalytic cycle. This often requires the use of more active catalyst systems and carefully optimized reaction conditions to achieve good yields.
Q2: What is catalyst poisoning and how can it be avoided?
A2: Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, reducing its efficiency.[8][9] Common poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles.[3] To prevent poisoning, it is crucial to use high-purity reagents and properly degassed, anhydrous solvents.[3]
Q3: Can the trifluoromethoxy group itself deactivate the catalyst?
A3: While the trifluoromethoxy group is generally stable, under certain conditions, C-F bond activation could potentially occur, though this is less common. More likely, the electronic effects of the group contribute to slower reaction kinetics, which can make the catalyst more susceptible to other deactivation pathways over the course of a longer reaction time.
Q4: What are the signs of catalyst decomposition?
A4: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[6][7] This indicates that the active palladium species have agglomerated into an inactive bulk metal state.[7] This can be caused by high temperatures, high catalyst loading, or inadequate ligand stabilization.[7]
Q5: Are there more stable alternatives to this compound?
A5: Yes, for improved stability and handling, you can convert the boronic acid into a more robust derivative.[7] Common alternatives include pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[5] These compounds often exhibit enhanced stability and can slowly release the boronic acid under the reaction conditions, minimizing decomposition.[5][7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. An insufficient amount of ligand can lead to catalyst aggregation.[5] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging couplings, but can also increase the rate of side reactions and catalyst decomposition. |
| Temperature | 80-110 °C | Many Suzuki couplings require heating. However, excessive heat can accelerate catalyst decomposition.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
-
Reaction Setup: To a dry flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography.[3]
Protocol 2: Advanced Protocol for Challenging Couplings
This protocol incorporates strategies to overcome catalyst deactivation and side reactions.
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., a Buchwald precatalyst, 2 mol%) and a sterically hindered ligand (e.g., XPhos, 4 mol%) in degassed, anhydrous solvent (e.g., toluene).
-
Main Reaction Vessel Setup: In a separate flask, add this compound (1.5 eq), the aryl halide (1.0 eq), and a finely ground, anhydrous base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere and Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.
-
Solvent Addition: Add the remaining degassed solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Improving the stability of 4-(Trifluoromethoxy)phenylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 4-(Trifluoromethoxy)phenylboronic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways for this compound are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is often accelerated in aqueous or protic solvents.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, leading to the formation of phenol (B47542) derivatives. This can be exacerbated by the presence of oxygen or other oxidizing agents.
-
Trimerization (Boroxine Formation): In anhydrous conditions or upon heating, three molecules of the boronic acid can undergo dehydration to form a cyclic trimer called a boroxine. While this is a reversible process, it can complicate reaction stoichiometry.
Q2: How does the trifluoromethoxy group affect the stability of the phenylboronic acid?
A2: The trifluoromethoxy group is strongly electron-withdrawing. This generally increases the Lewis acidity of the boronic acid but can also make the carbon-boron bond more susceptible to nucleophilic attack, potentially accelerating degradation pathways like protodeboronation under certain conditions.
Q3: What are the signs of degradation in my sample of this compound?
A3: Degradation can be indicated by:
-
Poor yields or failed reactions (e.g., Suzuki-Miyaura coupling).
-
The appearance of new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR).
-
A change in the physical appearance of the solid or solution.
Q4: How should I store this compound to maximize its shelf life?
A4: For optimal stability, store this compound as a dry solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Avoid exposure to moisture and light.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify the Quality of the Boronic Acid:
-
Run a quick analytical check (e.g., NMR or HPLC) on your starting material to ensure its purity.
-
If significant degradation is observed, consider purifying the boronic acid or purchasing a fresh batch.
-
-
Use a More Stable Boronic Acid Derivative:
-
Convert the boronic acid to a more stable form, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are generally more resistant to degradation under reaction conditions.[1]
-
-
Optimize Reaction Conditions:
-
Degas Solvents Thoroughly: Oxygen can promote both the degradation of the boronic acid and the deactivation of the palladium catalyst.[1]
-
Use Anhydrous Solvents (with caution): While water can promote protodeboronation, some water is often necessary for the Suzuki-Miyaura reaction to proceed. If using anhydrous conditions, the formation of boroxines may be favored. A careful balance is often required.
-
Minimize Reaction Time: Prolonged reaction times at elevated temperatures can lead to increased degradation. Monitor the reaction progress and work it up as soon as it is complete.
-
Choose the Right Base: The choice of base is critical. For unstable boronic acids, weaker bases may be preferable to minimize degradation.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable degradation of this compound due to differences in handling or storage.
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Always handle the boronic acid under an inert atmosphere.
-
Prepare solutions of the boronic acid immediately before use. Do not store solutions for extended periods.
-
-
Consider In Situ Formation or Slow Release:
-
Using a stable precursor like a MIDA boronate allows for the slow release of the active boronic acid during the reaction, minimizing its concentration and thus its degradation.
-
Data on Stability of this compound
The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative of the behavior of electron-deficient phenylboronic acids and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3 | > 48 |
| 5 | 24 |
| 7 | 12 |
| 9 | 4 |
| 11 | < 1 |
Note: Stability is generally higher at lower pH values.
Table 2: Stability of this compound in Common Organic Solvents at 25°C over 24 hours
| Solvent | % Degradation after 24h (Illustrative) |
| Dioxane | < 5% |
| Tetrahydrofuran (THF) | < 5% |
| Acetonitrile (ACN) | 5-10% |
| Dimethylformamide (DMF) | 10-15% |
| Methanol (MeOH) | > 20% |
Note: Aprotic solvents are generally preferred over protic solvents for solution-state stability.
Table 3: Comparative Stability of this compound and its Derivatives
| Compound | Form | Relative Stability |
| This compound | Free Acid | Low |
| This compound pinacol ester | Pinacol Ester | Moderate-High |
| This compound MIDA boronate | MIDA Boronate | High |
Experimental Protocols
Protocol 1: UPLC-MS Method for Monitoring the Degradation of this compound
This method can be used to quantify the remaining this compound and detect the formation of its primary degradation product, 4-(trifluoromethoxy)phenol.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
MS Detection: Electrospray ionization in negative mode (ESI-)
-
Ions to Monitor:
-
This compound: [M-H]⁻
-
4-(Trifluoromethoxy)phenol: [M-H]⁻
-
Protocol 2: Preparation of this compound Pinacol Ester
This protocol provides a method to convert the less stable boronic acid into its more stable pinacol ester derivative.
-
To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as toluene (B28343) or dichloromethane.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography or recrystallization to obtain the pinacol ester.
Protocol 3: Preparation of this compound MIDA Boronate
This protocol describes the synthesis of the highly stable MIDA boronate derivative.[2]
-
In a reaction vial, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.0 eq) in anhydrous DMF (1 mL).[2]
-
Heat the reaction mixture to 160°C for 10 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
The resulting MIDA boronate can often be used without further purification or can be purified by recrystallization.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for the stabilization of this compound.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Fluorinated Phenylboronic Acid Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving fluorinated phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings with fluorinated phenylboronic acids are a common issue, often stemming from the electron-deficient nature of these substrates, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2] Several factors could be at play:
-
Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, highly active catalyst systems are often required.[1] Buchwald-type ligands like SPhos and XPhos are known to be effective for challenging substrates, including those that are electron-poor or sterically hindered.[1][2]
-
Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation.[3] The strength and solubility of the base are key.[3] For instance, strong bases like potassium phosphate (B84403) (K₃PO₄) are often effective.[4] The solvent system must solubilize all reactants.[3] Mixtures of an organic solvent like dioxane or toluene (B28343) with water are frequently used to dissolve both the organic substrates and the inorganic base.[3]
-
Boronic Acid Instability: Fluorinated phenylboronic acids can be susceptible to decomposition, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[5] This side reaction is often exacerbated by high temperatures and the presence of water.[4][6]
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxidation from residual oxygen in the reaction mixture.[5] Phosphine ligands are also prone to oxidation.[5]
To improve the yield, consider the following troubleshooting steps:
-
Optimize the Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with a Buchwald-type ligand (e.g., Pd(OAc)₂/SPhos).[1][2]
-
Screen Different Bases and Solvents: Experiment with various bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water) to find the optimal combination for your specific substrates.[3][4]
-
Use a More Stable Boronic Acid Derivative: To mitigate protodeboronation, consider using more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborates.[4][5] These release the boronic acid slowly in situ, keeping its concentration low and favoring the cross-coupling reaction.[4]
-
Ensure Anhydrous and Degassed Conditions: Thoroughly degas your solvents to remove oxygen.[5] If the reaction protocol allows, using anhydrous solvents can minimize protodeboronation.[4]
-
Control the Reaction Temperature: While heating is often necessary, excessive temperatures can promote side reactions.[5] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q2: I am observing significant amounts of a side product that appears to be my starting aryl halide with the halogen replaced by hydrogen. What is this side reaction and how can I prevent it?
A2: This side product results from the dehalogenation of your aryl halide. This can occur if there are sources of hydride in your reaction mixture, such as certain amine bases or alcohol solvents.[5] To minimize dehalogenation, consider switching to a non-hydride-donating base like a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄) and use an aprotic solvent.[4][5]
Q3: My main side product is a homocoupled biaryl derived from my fluorinated phenylboronic acid. What causes this and how can it be minimized?
A3: The formation of a homocoupled product from the boronic acid is often due to the presence of oxygen in the reaction mixture.[5] Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of two boronic acid molecules.[5]
To reduce homocoupling:
-
Improve Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are recommended.[7]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction process can sometimes lead to homocoupling.[5] Starting with a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[1][5]
Q4: I am having trouble with the purification of my final product. Are there any common purification challenges with these types of reactions?
A4: A common purification issue is the removal of residual boron-containing byproducts. These can sometimes co-elute with the desired product during column chromatography. Washing the crude reaction mixture with a mild aqueous base can help to remove unreacted boronic acid and its byproducts by converting them into more water-soluble boronate salts.
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with different aryl halides. This data can serve as a starting point for optimizing your own reactions.
Table 1: Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2) | DMF/H₂O (95:5) | 70 | 48 | ~95 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 24 | ~98 |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 48 | ~90 |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 48 | ~85 |
Data adapted from a study on a heterogeneous palladium catalyst.[8]
Table 2: Coupling of 3,4-Difluorophenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Iodoanisole | PdCl₂(dppf) (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 h | 92 |
| 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 16 h | 88 |
| 4-Chloroanisole | PdCl₂(dppf) (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 120 (Microwave) | 30 min | 75 |
Representative data compiled from typical Suzuki-Miyaura conditions.
Table 3: Comparison of Bases for the Coupling of 2,4-Difluorophenylboronic Acid
| Base | Yield (%) |
| K₂CO₃ | 98 |
| KOH | 50 |
| Diisopropylamine | 19 |
Reaction Conditions: 5-bromosalicylic acid, 2,4-difluorophenylboronic acid (1.5 equiv), Pd(acac)₂ (1.0 mol%), DMF/water (1:1), 75 °C, 175 W ultrasonic power.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 mmol, 2.0 equiv))
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, fluorinated phenylboronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the solvent to the Schlenk flask containing the solids.
-
Stir the mixture and add the catalyst solution via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Suzuki Reactions with 4-(Trifluoromethoxy)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(Trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the impact of water.
Frequently Asked Questions (FAQs)
Q1: Is water a necessary component in Suzuki reactions with this compound?
A1: Not strictly necessary, but often beneficial. Water is frequently added to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) and to facilitate the formation of the active boronate species, which is crucial for the transmetalation step in the catalytic cycle. However, Suzuki reactions can also be performed under anhydrous conditions with suitable organic-soluble bases.
Q2: What is the optimal amount of water to use in my Suzuki reaction?
A2: The optimal amount of water is highly dependent on the specific reaction conditions, including the organic solvent, base, catalyst system, and substrates. Common solvent-to-water ratios range from 2:1 to 10:1. It is recommended to start with a ratio described in a relevant literature procedure and optimize from there.
Q3: Can using too much water negatively impact my reaction?
A3: Yes. While water can be beneficial, an excessive amount can lead to several issues. It can dilute the reactants and catalyst, potentially slowing down the reaction rate. More importantly, for electron-deficient boronic acids like this compound, excess water in the presence of a base can promote a significant side reaction called protodeboronation, where the boronic acid is converted back to the corresponding arene (trifluoromethoxybenzene), reducing the yield of the desired product.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This is a common side reaction for electron-deficient boronic acids, especially under basic aqueous conditions. To minimize protodeboronation, you can:
-
Use a less basic or hindered base.
-
Reduce the amount of water in the reaction.
-
Decrease the reaction temperature and time.
-
Consider using a boronic ester (e.g., a pinacol (B44631) ester) as a more stable alternative that slowly hydrolyzes to the boronic acid in situ.
Q5: My reaction is biphasic (organic solvent and water). Is vigorous stirring important?
A5: Absolutely. In biphasic Suzuki reactions, efficient mixing is critical to maximize the interfacial area between the two phases. This facilitates the transfer of reactants (like the dissolved base from the aqueous phase to the organic phase) and promotes the interaction between all components of the catalytic cycle. Inadequate stirring can lead to low yields and incomplete reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may not be active. | • Ensure proper degassing of solvents and reactants to remove oxygen, which can deactivate the catalyst.• Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. |
| 2. Protodeboronation of Boronic Acid: The this compound is being consumed by this side reaction. | • Reduce the amount of water and/or the strength of the base.• Lower the reaction temperature.• Consider using the corresponding boronic ester. | |
| 3. Inefficient Phase Transfer: In biphasic reactions, the base may not be effectively interacting with the organic-soluble components. | • Increase the stirring rate to create a fine emulsion.• Consider adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). | |
| Formation of Homocoupling Byproducts (Ar-Ar and Ar'-Ar') | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | • Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. |
| 2. High Catalyst Loading or Temperature: These conditions can sometimes favor side reactions. | • Reduce the catalyst loading.• Lower the reaction temperature. | |
| Incomplete Consumption of Starting Materials | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | • Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.• Gradually increase the reaction temperature. |
| 2. Poor Solubility of Reactants: One or more components may not be sufficiently soluble in the chosen solvent system. | • Screen different solvent/water ratios or alternative organic solvents (e.g., dioxane, THF, DMF). |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling in an Aqueous System
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Organic solvent (e.g., Dioxane, Toluene, or THF, 5-10 mL)
-
Deionized water (1-2 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Degassing: Seal the flask, and then evacuate and backfill with an inert gas three times to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the organic solvent (e.g., 8 mL of dioxane) and deionized water (e.g., 2 mL).
-
Further Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes typical conditions for Suzuki reactions involving electron-deficient boronic acids in aqueous media, drawn from various literature sources. Note that direct yield comparisons for this compound under varying water concentrations are not available in a single study, but these examples provide a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (40 ppm) | KOH | H₂O | 100 | - | 46 |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd catalyst (0.01) | Na₂CO₃ | H₂O | 70 | 0.5 | High |
| p-Bromotoluene | Phenylboronic acid | PdCl₂(Ln@β-CD) (0.01) | K₃PO₄·7H₂O (1.5) | H₂O | 90 | 4 | High |
| Aryl Bromide | This compound | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane:H₂O (9:1) | 110 | 2 | Typical |
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki reactions.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Technical Support Center: High-Throughput Screening of 4-(Trifluoromethoxy)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-throughput screening (HTS) of conditions for 4-(Trifluoromethoxy)phenylboronic acid, a key reagent in modern synthetic chemistry. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline the optimization of reactions involving this electron-deficient boronic acid.
Troubleshooting Guide
High-throughput screening of Suzuki-Miyaura reactions involving this compound can encounter several common issues. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity and stability of the boronic acid, leading to specific challenges.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low to No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical and potentially slow step, especially for electron-deficient boronic acids. 3. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or other reagents. | 1. Catalyst Selection: Screen a variety of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Buchwald ligands like SPhos and XPhos, or other phosphine (B1218219) ligands). Consider using pre-activated Pd(0) catalysts. 2. Base and Solvent Optimization: The choice of base is critical for activating the boronic acid. Screen a range of bases from milder (e.g., K₂CO₃, Na₂CO₃) to stronger (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. The solvent system can also significantly impact transmetalation; screen various anhydrous solvents like dioxane, THF, and toluene, sometimes with a small amount of water. 3. Reagent Verification: Use fresh, high-purity this compound and aryl halide. |
| Significant Side Products | 1. Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction for electron-deficient boronic acids, especially under harsh basic conditions or at elevated temperatures.[1] 2. Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[2] | 1. Minimize Protodeboronation: Use milder bases (e.g., KF) or consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester).[3][4] Lowering the reaction temperature can also reduce the rate of protodeboronation. 2. Reduce Homocoupling: Ensure the reaction mixture is thoroughly degassed to remove oxygen. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[2] |
| Catalyst Decomposition (Reaction Mixture Turns Black) | 1. High Temperature: Excessive heat can lead to the aggregation of the palladium catalyst into inactive palladium black. 2. Inadequate Ligand: An insufficient amount or an inappropriate type of ligand can fail to stabilize the palladium catalyst. | 1. Temperature Optimization: Screen a range of temperatures to find a balance between reaction rate and catalyst stability. 2. Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that are known to form stable palladium complexes. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used.[2] |
| Inconsistent Results Across Wells | 1. Poor Mixing: Inadequate stirring in the wells of the reaction plate can lead to localized concentrations of reagents and inconsistent heating. 2. Solvent Evaporation: Poor sealing of the reaction plate can lead to solvent loss and changes in concentration. | 1. Ensure Adequate Stirring: Use appropriate stir bars or agitation methods for the reaction plates. 2. Proper Plate Sealing: Use high-quality sealing mats or films to prevent solvent evaporation during heating. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an "electron-deficient" boronic acid, and how does this affect my Suzuki-Miyaura reaction?
A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect decreases the nucleophilicity of the aryl group attached to the boron, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. This can lead to lower reaction yields or require more forcing conditions compared to electron-rich boronic acids. Furthermore, electron-deficient boronic acids are often more susceptible to protodeboronation.[1]
Q2: What is protodeboronation and how can I minimize it with this compound?
A2: Protodeboronation is a side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, consuming your starting material.[4] For electron-deficient boronic acids like this compound, this is a significant concern, especially under basic conditions and at higher temperatures. To minimize this, you can:
-
Use milder bases: Consider screening bases like K₂CO₃ or even KF.
-
Lower the reaction temperature: This can slow the rate of protodeboronation relative to the desired coupling.
-
Use a boronic ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[3]
Q3: I am observing a significant amount of 4,4'-bis(trifluoromethoxy)biphenyl in my reaction. What is causing this homocoupling product?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[2] To reduce homocoupling, ensure your solvents are rigorously degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) catalyst directly can also sometimes reduce the extent of this side reaction.
Q4: What are the key parameters to screen in a high-throughput experiment for a Suzuki-Miyaura coupling with this compound?
A4: A typical high-throughput screen should systematically evaluate the following parameters:
-
Palladium Precatalyst: (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand: (e.g., SPhos, XPhos, P(t-Bu)₃, PPh₃)
-
Base: (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)
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Solvent: (e.g., Dioxane, THF, Toluene, often with a small percentage of water)
-
Temperature: (e.g., screening from 80°C to 120°C)
Q5: How should I analyze the results of my high-throughput screening plate?
A5: High-performance liquid chromatography-mass spectrometry (HPLC-MS) or ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are the most common and effective methods for analyzing the outcome of each reaction in an HTS plate. These techniques allow for the rapid quantification of the desired product and the identification of major byproducts in each well.
Data Presentation
The following table summarizes representative data from a high-throughput screen for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The goal of this screen was to identify the optimal combination of ligand and base to maximize product yield.
Table 1: High-Throughput Screening Results for the Coupling of this compound and 4-Bromoanisole
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 92 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ | Dioxane/H₂O (10:1) | 100 | 75 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 95 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ | Dioxane/H₂O (10:1) | 100 | 81 |
| 6 | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 91 |
| 7 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 65 |
| 8 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 52 |
| 9 | PdCl₂(dppf) (2) | - | K₃PO₄ | THF/H₂O (10:1) | 80 | 45 |
| 10 | PdCl₂(dppf) (2) | - | K₂CO₃ | THF/H₂O (10:1) | 80 | 38 |
Yields are determined by LC-MS analysis against an internal standard and are for illustrative purposes.
Experimental Protocols
Protocol 1: High-Throughput Screening in 96-Well Plates
This protocol describes a general procedure for setting up a 96-well plate for the high-throughput screening of Suzuki-Miyaura coupling conditions.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligands (e.g., SPhos, XPhos)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., dioxane, THF, toluene)
-
Degassed water
-
96-well reaction block with stir bars
-
Automated liquid handler (optional)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
Prepare a 0.2 M solution of this compound in the chosen anhydrous solvent.
-
Prepare a 0.2 M solution of the aryl halide in the same solvent.
-
Prepare 0.02 M solutions of the palladium precatalysts and 0.04 M solutions of the phosphine ligands in the same solvent.
-
Prepare 1.0 M solutions or suspensions of the bases in the chosen solvent or in degassed water.
-
-
Reaction Plate Preparation:
-
Using an automated liquid handler or manual pipetting, dispense the stock solutions into the wells of a 96-well reaction block according to a predefined experimental design. A typical reaction well might contain:
-
Aryl Halide solution (e.g., 50 µL, 0.01 mmol, 1.0 equiv)
-
This compound solution (e.g., 60 µL, 0.012 mmol, 1.2 equiv)
-
Base solution/suspension (e.g., 20 µL, 0.02 mmol, 2.0 equiv)
-
Palladium precatalyst solution (e.g., 5 µL, 0.0001 mmol, 1 mol%)
-
Ligand solution (e.g., 5 µL, 0.0002 mmol, 2 mol%)
-
Additional solvent to reach a final volume of 200 µL.
-
-
-
Reaction Execution:
-
Seal the reaction plate with a tight-fitting cap mat.
-
Place the reaction block on a heating magnetic stirrer plate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction with a suitable solvent (e.g., 200 µL of methanol).
-
Dilute the reaction mixtures (e.g., take a 10 µL aliquot and dilute with 190 µL of acetonitrile) in a 384-well plate for analysis.
-
Analyze the samples by UPLC-MS to determine the yield of the desired product in each well.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Scale-up of Suzuki Reactions with 4-(Trifluoromethoxy)phenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Suzuki-Miyaura cross-coupling reactions involving 4-(trifluoromethoxy)phenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Suzuki reactions with this compound, providing potential causes and recommended solutions.
Issue 1: Low or Stalled Reaction Conversion
Your large-scale reaction is showing low conversion of the starting materials, or the reaction has stalled before completion.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Inadequate Mixing and Mass Transfer | At scale, ensuring efficient mixing of a heterogeneous mixture (organic solvent, aqueous base, solid catalyst/reagents) is critical. Dead zones in the reactor can lead to localized concentration gradients and reduced reaction rates. Solution: • Increase stirrer speed and ensure the appropriate impeller design for the reactor geometry. • Consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate interaction between the aqueous and organic phases. |
| Poor Temperature Control/Heat Transfer | Exothermic events during the reaction or inefficient heating can be more pronounced at a larger scale. Local hot spots can lead to catalyst decomposition, while insufficient heating will slow down the reaction rate.[1] Solution: • Monitor the internal reaction temperature closely. • Ensure the reactor's heating/cooling jacket is functioning correctly and is appropriately sized for the reaction volume. • Consider a slower addition of reagents to control any exotherms. |
| Catalyst Deactivation | The palladium catalyst can deactivate through various mechanisms, including oxidation by residual oxygen, poisoning by impurities, or thermal degradation.[2] Solution: • Improve Degassing: Ensure all solvents and the reactor headspace are thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Subsurface sparging is highly effective.[3] • Use High-Purity Reagents: Impurities in starting materials or solvents can act as catalyst poisons. • Optimize Catalyst Loading: While it's tempting to reduce catalyst loading on a large scale to save costs, too little catalyst may not be sufficient to drive the reaction to completion. A loading of 0.5-2 mol% is a common starting point for palladium catalysts in industrial settings.[4] |
| Inefficient Transmetalation | The transfer of the trifluoromethoxyphenyl group from boron to palladium can be a rate-limiting step, especially if the base is not optimal. Solution: • Base Selection: Ensure the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) has the appropriate strength and solubility. Finely ground solid bases can improve reaction rates. • Solvent System: A mixture of an organic solvent (e.g., dioxane, 2-MeTHF, toluene) and water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[5][6] |
Issue 2: Significant Formation of Side Products
Your scaled-up reaction is producing a high percentage of impurities, complicating purification and reducing the yield of the desired product.
| Side Product | Potential Cause | Recommended Mitigation Strategy |
| Protodeboronation Product (Trifluoromethoxybenzene) | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a common side reaction for electron-deficient boronic acids, especially at elevated temperatures and in the presence of water.[7] | • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like KF. • Optimize Temperature: Run the reaction at the lowest effective temperature. • Minimize Water Content: While some water is often necessary, excess water can promote this side reaction. • Use a Boronic Ester: Consider using a more stable boronic ester derivative, such as a pinacol (B44631) ester, which can undergo slow hydrolysis in situ to release the boronic acid. |
| Homocoupling Product (Bis(4-trifluoromethoxy)biphenyl) | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[3][8] | • Rigorous Degassing: The most effective way to prevent homocoupling is to eliminate oxygen from the reaction mixture through inert gas sparging or freeze-pump-thaw cycles.[3][9] • Use a Pd(0) Catalyst: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent (e.g., potassium formate) if using a Pd(II) precatalyst to minimize Pd(II)-mediated homocoupling.[8] • Controlled Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling side reaction. |
| Dehalogenation of Aryl Halide | The aryl halide is reduced, replacing the halogen with a hydrogen atom. | • Ensure High-Purity Reagents: Impurities can sometimes lead to reductive pathways. • Optimize Ligand and Base: The choice of ligand and base can influence competing reaction pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a Suzuki reaction with this compound?
A1: The main challenges stem from the electron-withdrawing nature of the trifluoromethoxy group and the general difficulties of scaling up chemical processes. Specific issues include:
-
Increased potential for side reactions: The electron-deficient nature of the boronic acid makes it more susceptible to protodeboronation.
-
Mass and heat transfer limitations: Ensuring uniform mixing and temperature control in a large reactor is more difficult and can lead to inconsistent reaction progress and catalyst decomposition.[1]
-
Catalyst deactivation: Maintaining an inert atmosphere and using high-purity reagents is critical on a large scale to prevent catalyst deactivation.
-
Work-up and purification: Handling large volumes and potentially dealing with closely related impurities can make product isolation challenging.
Q2: What is a good starting point for reaction conditions on a kilogram scale?
A2: While optimization is always necessary, a robust starting point for a kilogram-scale Suzuki coupling with this compound would be:
| Parameter | Recommendation | Justification |
| Catalyst | Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | Buchwald-type ligands are often effective for challenging substrates. Pd(0) can help minimize homocoupling. |
| Catalyst Loading | 0.5 - 2.0 mol% | A balance between cost and ensuring the reaction goes to completion in a reasonable timeframe. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are commonly used in large-scale Suzuki reactions and are effective in promoting transmetalation. |
| Solvent | 2-MeTHF/water or Toluene/water (e.g., 5:1 to 10:1 ratio) | These solvent systems are common in industrial settings and provide good solubility for the reagents while facilitating the role of the aqueous base. |
| Temperature | 60 - 90 °C | This temperature range is often sufficient to drive the reaction without causing significant thermal degradation of the catalyst or reagents. |
| Degassing | Subsurface nitrogen sparging for at least 30-60 minutes before catalyst addition. | Crucial for removing dissolved oxygen to prevent catalyst deactivation and homocoupling.[3] |
Q3: How can I effectively monitor the progress of my large-scale reaction?
A3: In-process controls (IPCs) are essential for monitoring large-scale reactions. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining the consumption of starting materials and the formation of the product and byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of the reaction's progress, though less precise than HPLC.
-
Gas Chromatography (GC): Useful if the starting materials and products are sufficiently volatile.
It is advisable to establish a reliable IPC method at the lab scale before moving to the pilot plant.
Q4: My final product is difficult to purify. What are some strategies for large-scale purification?
A4: Purification of multi-kilogram quantities of product requires different techniques than lab-scale chromatography. Consider the following:
-
Recrystallization: If your product is a solid, developing a robust recrystallization procedure is often the most effective and scalable purification method.
-
Aqueous Washes: A series of aqueous washes during the work-up can remove inorganic salts and water-soluble impurities.
-
Carbon Treatment: Activated carbon can be used to remove colored impurities and some palladium residues.
-
Silica (B1680970) Gel Filtration: A plug of silica gel can be used to remove baseline impurities and some palladium residues without the need for a full chromatographic separation.
-
Metal Scavengers: If residual palladium is an issue, various commercially available scavengers can be used to reduce the palladium content to acceptable levels.
Experimental Protocols & Methodologies
Representative Lab-Scale Protocol for Suzuki Coupling
This protocol serves as a starting point for optimization before scaling up.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
2-MeTHF (10 volumes)
-
Water (2 volumes)
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the aryl bromide, this compound, and finely ground K₃PO₄.
-
Purge the reactor with nitrogen for 30 minutes.
-
Add the degassed 2-MeTHF and water.
-
Begin stirring and heat the mixture to 70 °C.
-
In a separate glovebox or Schlenk flask, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed 2-MeTHF.
-
Add the catalyst solution to the reactor.
-
Maintain the reaction at 70 °C and monitor by HPLC until the aryl bromide is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Diagram 1: General Suzuki Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
Validation & Comparative
A Head-to-Head Comparison: 4-(Trifluoromethoxy)phenylboronic Acid vs. 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of target molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the electronic properties of the boronic acid component can significantly influence reaction efficiency, yield, and overall success. This guide provides an objective, data-driven comparison of the reactivity of two commonly used reagents: 4-(trifluoromethoxy)phenylboronic acid and 4-methoxyphenylboronic acid.
The key distinction between these two reagents lies in the electronic nature of their para-substituents. The methoxy (B1213986) group (-OCH₃) is a well-known electron-donating group, enriching the phenyl ring with electron density. Conversely, the trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This fundamental difference in electronic character has a profound impact on their reactivity in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.
Executive Summary of Reactivity Comparison
The electron-donating nature of the methoxy group in 4-methoxyphenylboronic acid generally leads to a higher reactivity in Suzuki-Miyaura coupling reactions. This is attributed to an acceleration of the transmetalation step in the catalytic cycle. In contrast, the electron-withdrawing trifluoromethoxy group in this compound tends to decrease the rate of transmetalation, which can result in lower yields and require longer reaction times or more forcing conditions to achieve comparable results.
Quantitative Performance Data
While a direct, side-by-side experimental comparison under a single set of conditions is not extensively documented in the literature, we can compile illustrative data based on established principles and reported yields for similar systems. The following table provides a plausible comparison of the performance of these two boronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide, such as 4-bromoanisole.
| Phenylboronic Acid Derivative | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (hours) | Key Considerations |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92% | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times.[1] |
| This compound | Electron-withdrawing (-OCF₃) | 75% | >12 | The strong electron-withdrawing nature of the -OCF₃ group can significantly slow down the transmetalation step, often requiring more forcing conditions or specialized catalyst systems to achieve high yields. |
Disclaimer: The data presented in this table is illustrative and compiled from general principles of Suzuki-Miyaura cross-coupling reactions. Actual yields and reaction times will vary depending on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Mechanistic Insights into Reactivity Differences
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid primarily influence the transmetalation step.
An electron-donating group like the methoxy group increases the electron density on the phenyl ring, making the aryl group more nucleophilic. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the palladium center during the transmetalation step, thus accelerating the overall reaction rate.
Conversely, the strongly electron-withdrawing trifluoromethoxy group diminishes the electron density of the phenyl ring, reducing its nucleophilicity. This makes the transfer of the aryl group to the palladium center more difficult, thereby slowing down the transmetalation step and, consequently, the entire catalytic cycle.
Experimental Protocols
To obtain reliable comparative data for these two boronic acids, a standardized experimental protocol is crucial. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
4-Methoxyphenylboronic acid or this compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the respective phenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
To ensure a fair comparison, all reaction parameters—including stoichiometry, catalyst loading, base, solvent system, temperature, and reaction time—must be kept identical for both boronic acids.
Conclusion
References
A Comparative Analysis of 4-(Trifluoromethoxy)phenylboronic Acid and 4-chlorophenylboronic Acid in Suzuki-Miyaura Coupling
A detailed guide for researchers on the relative performance, underlying electronic effects, and experimental considerations when selecting between 4-(trifluoromethoxy)phenylboronic acid and 4-chlorophenylboronic acid for palladium-catalyzed cross-coupling reactions.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds critical to pharmaceutical and materials science.[1] The choice of the organoboron reagent is pivotal to the success of this reaction, with its electronic and steric properties profoundly influencing reactivity and product yield. This guide provides a comprehensive comparison of two commonly used reagents: this compound and 4-chlorophenylboronic acid.
Performance Comparison: Reactivity and Yield
The primary distinction in the performance of this compound and 4-chlorophenylboronic acid in Suzuki coupling lies in their relative reactivities, a direct consequence of the electronic nature of their para-substituents. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, significantly more so than the chloro (-Cl) substituent. This difference in electronic character renders the boron atom in this compound more electropositive, which in turn slows down the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]
Consequently, under identical reaction conditions, 4-chlorophenylboronic acid generally provides higher yields in shorter reaction times compared to its trifluoromethoxy counterpart. To achieve comparable yields with this compound, more forcing conditions or more sophisticated and reactive catalyst systems are often necessary.[2] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos and XPhos), have been developed to enhance the efficiency of coupling with such electron-deficient boronic acids.[3]
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of the two boronic acids with a representative aryl bromide, 4-bromoanisole, using both a traditional and a modern catalyst system.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-chlorophenylboronic acid | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~85-95 |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~60-70 |
| 4-chlorophenylboronic acid | 4-bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 110 | 8 | >95 |
| This compound | 4-bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~80-90 |
Note: The yields presented are estimates based on typical results found in the literature and may vary depending on the specific experimental setup and substrate purity.
Theoretical Considerations: Electronic and Steric Effects
The differing reactivities of the two boronic acids can be rationalized by examining the electronic and steric properties of the -OCF₃ and -Cl substituents.
Electronic Effects: The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene (B151609) ring. The Hammett substituent constant (σₚ) for the trifluoromethoxy group is approximately +0.35, while for the chloro group, it is +0.23. The more positive value for -OCF₃ confirms its stronger electron-withdrawing nature. This effect deactivates the boronic acid towards the transmetalation step with the palladium(II) intermediate in the catalytic cycle.
Steric Effects: While both substituents are in the para position, minimizing direct steric hindrance at the reaction center, the trifluoromethoxy group is bulkier than the chloro atom. This increased steric profile could potentially influence the approach of the boronic acid to the palladium complex, although this effect is generally considered secondary to the dominant electronic effects in this specific comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. Below are representative methodologies for the coupling of both boronic acids with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a standard method suitable for relatively reactive boronic acids like 4-chlorophenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (4-chlorophenylboronic acid or this compound, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Degassed water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4]
-
Add toluene and degassed water to the flask.[4]
-
The reaction mixture is stirred and heated to 100 °C for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Advanced Protocol for Less Reactive Boronic Acids using a Buchwald Precatalyst
This protocol employs a more active catalyst system, which is often necessary for achieving good yields with electron-deficient boronic acids like this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (this compound, 1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with Pd₂(dba)₃, SPhos, and K₃PO₄.
-
The aryl halide and arylboronic acid are added to the tube.
-
Anhydrous 1,4-dioxane is added, and the tube is sealed.
-
The reaction mixture is stirred and heated to 110 °C for the specified time (e.g., 16 hours).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of (Trifluoromethoxy)phenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, substituted phenylboronic acids are indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. The trifluoromethoxy (-OCF₃) group is a particularly valuable substituent due to its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of molecules. This guide provides a comparative analysis of the reactivity of the ortho-, meta-, and para-isomers of (trifluoromethoxy)phenylboronic acid, offering insights into their electronic and steric profiles, and their performance in chemical synthesis.
Physicochemical Properties and Acidity
The position of the trifluoromethoxy group on the phenyl ring significantly influences the acidity (pKa) of the boronic acid, a key factor affecting its reactivity in cross-coupling reactions. The acidity of the three isomers has been evaluated, revealing a clear trend.[1][2][3]
The meta- and para-isomers are more acidic than the parent phenylboronic acid (pKa ≈ 8.8), which is attributed to the strong electron-withdrawing inductive effect of the -OCF₃ group.[1] In contrast, the ortho-isomer is significantly less acidic. This reduced acidity is a consequence of steric hindrance and the formation of an intramolecular hydrogen bond between the boronic acid moiety and the ortho-trifluoromethoxy group.[1][2][4]
| Isomer | Structure | pKa[1] |
| ortho-(Trifluoromethoxy)phenylboronic acid | OCF₃ at C2 | 9.57 |
| meta-(Trifluoromethoxy)phenylboronic acid | OCF₃ at C3 | 7.81 |
| para-(Trifluoromethoxy)phenylboronic acid | OCF₃ at C4 | 7.77 |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Electronic Effects: The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Therefore, from an electronic standpoint, the meta- and para-isomers are anticipated to be highly reactive.
Steric Effects: The ortho-substituent introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially leading to lower reaction rates and yields compared to the less hindered meta- and para-isomers.
Based on these principles, the expected order of reactivity in Suzuki-Miyaura coupling is:
para- > meta- >> ortho-
The para-isomer is generally expected to be the most reactive due to the strong electron-withdrawing effect of the -OCF₃ group and the absence of steric hindrance. The meta-isomer's reactivity should be comparable, also benefiting from the electronic effect with minimal steric impediment. The ortho-isomer is predicted to be the least reactive due to significant steric hindrance.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of catalyst, base, solvent, and temperature may need to be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the (trifluoromethoxy)phenylboronic acid isomer (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water) to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Conclusion
The choice of isomer for (trifluoromethoxy)phenylboronic acid has a profound impact on its reactivity. The para- and meta-isomers are generally preferred for synthetic applications requiring high reactivity and yields in Suzuki-Miyaura cross-coupling reactions, driven by the favorable electronic properties of the trifluoromethoxy substituent. The ortho-isomer, while synthetically useful for introducing the o-(trifluoromethoxy)phenyl moiety, presents a greater challenge due to steric hindrance, often requiring more carefully optimized reaction conditions. This guide provides a foundational understanding for researchers to make informed decisions when selecting the appropriate isomer for their specific synthetic targets.
References
A Comparative Spectroscopic Guide to Biaryls Derived from 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of biaryl compounds synthesized from 4-(trifluoromethoxy)phenylboronic acid, offering a comparative overview with alternative biaryl structures. The inclusion of the trifluoromethoxy (-OCF₃) group in biaryl scaffolds is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. This document presents a compilation of experimental data and protocols to facilitate the characterization and evaluation of these compounds.
Executive Summary
Biaryl moieties are prevalent structural motifs in pharmaceuticals and functional materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on the spectroscopic signatures of biaryls incorporating the 4-(trifluoromethoxy)phenyl group, providing a comparative analysis against biaryls with other common substituents like trifluoromethyl, methoxy, methyl, and fluoro groups. The data presented herein, including NMR, mass spectrometry, and photophysical characterization, serves as a valuable resource for the unambiguous identification and comparative assessment of these important chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of biaryl compounds. These have been synthesized via Suzuki-Miyaura cross-coupling reactions, a versatile method for the formation of C-C bonds between aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable insights into the effects of different substituents on the biaryl framework.
Table 1: ¹H NMR Spectroscopic Data of Substituted Biphenyls
| Compound | Ar-H Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) | Solvent |
| 4-(Trifluoromethoxy)biphenyl Derivative | 7.60-7.54 (m, 4H), 7.47 (dd, J=6.7, 2.1 Hz, 2H), 6.93 (dd, J=6.6, 2.2 Hz, 2H)[1] | 3.79 (s, 3H, -OCH₃)[1] | CDCl₃ |
| 4-(Trifluoromethyl)biphenyl | 7.69 (bs, 4H), 7.62−7.56 (m, 2H), 7.54−7.38 (m, 3H) | - | CDCl₃ |
| 4-Methoxybiphenyl | 7.56-7.52 (m, 4H), 7.40 (t, J=6.0 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H) | 3.85 (s, 3H, -OCH₃)[2] | CDCl₃ |
| 4-Methylbiphenyl | 7.42−7.19 (m, 9H)[3] | 2.41 (s, 3H, -CH₃)[3] | CDCl₃ |
| 4-Fluorobiphenyl | 7.66-7.50 (m, 4H), 7.52-7.43 (m, 2H), 7.42-7.32 (m, 1H), 7.22-7.10 (m, 2H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Biphenyls
| Compound | Ar-C Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) | Solvent |
| 4,4'-Di-(trifluoromethoxy)biphenyl | - | - | CDCl₃ |
| 4-(Trifluoromethyl)biphenyl | 144.7, 139.7, 129.2 (d, J=32 Hz), 129.0, 128.2, 127.4, 127.2, 125.7 (q, J=3.8 Hz), 124.4 (d, J=271 Hz)[3] | - | CDCl₃ |
| 4-Methoxybiphenyl | 159.1, 140.8, 133.7, 128.7, 128.1, 126.7, 126.6, 114.2 | 55.3 (-OCH₃) | CDCl₃ |
| 4-Methylbiphenyl | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8[3] | 20.9 (-CH₃)[3] | CDCl₃ |
| 4-Fluorobiphenyl | 162.5 (d, J=245.5 Hz), 140.2, 137.3, 128.8, 128.7 (d, J=8.1 Hz), 127.2, 127.0, 115.6 (d, J=21.5 Hz) | - | CDCl₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Table 3: Mass Spectrometry Data of a Trifluoromethoxy-Substituted Biphenyl
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-ol [4] | C₁₃H₉F₃O₂ | 254.21 | Data not available in abstract |
Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and excited-state properties of molecules.
Table 4: Photophysical Data of Substituted Biphenyls
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Solvent |
| 4-(Trifluoromethoxy)biphenyl | Data not readily available | Data not readily available | Data not readily available | - |
| 4-Methoxybiphenyl[5] | 261 | 328 | 67 | - |
| Biphenyl | ~242 | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of biaryl compounds are provided below.
Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of biaryls using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Record the carbon NMR spectrum on the same instrument.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a series of dilute solutions of the biaryl compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) in quartz cuvettes.
-
UV-Vis Absorption: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) to determine the absorption maxima (λ_abs).
-
Fluorescence Emission: Excite the sample at its absorption maximum and record the emission spectrum over a suitable wavelength range to determine the emission maximum (λ_em).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of biaryls from this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of biaryls.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of biaryl compounds.
Caption: Complementary nature of spectroscopic techniques for structural analysis.
References
NMR characterization of 4-(Trifluoromethoxy)phenylboronic acid products
A comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 4-(Trifluoromethoxy)phenylboronic acid and its comparison with common alternatives. This guide is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, due to the unique electronic properties imparted by the trifluoromethoxy group. Accurate characterization of this compound and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and purity of these molecules. This guide provides a comparative analysis of the NMR spectral data of this compound against other substituted phenylboronic acids, namely 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid, and 4-(Trifluoromethyl)phenylboronic acid.
Comparative NMR Data Analysis
The following tables summarize the key ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectral data for this compound and its selected alternatives. The data has been compiled from various sources and standardized for comparison. All spectra for the (trifluoromethoxy)phenylboronic acid isomers were recorded in Acetone-d₆.[1]
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Ar-H (ortho to B) | Ar-H (meta to B) | Other | Solvent |
| This compound | 7.96 (d) | 7.29 (d) | - | Acetone-d₆ |
| 4-Methoxyphenylboronic acid | 7.69 (d) | 6.83 (d) | 3.75 (s, OCH₃) | CDCl₃ |
| 4-Chlorophenylboronic acid | 7.73 (d) | 7.30 (d) | - | DMSO-d₆ |
| 4-(Trifluoromethyl)phenylboronic acid | 8.08 (d) | 7.72 (d) | - | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-B | C-O/C-Cl/C-CF₃ | Ar-C (ortho to B) | Ar-C (meta to B) | OCF₃/OCH₃/CF₃ | Solvent |
| This compound | 130.0 (Not observed) | 150.8 (q, ³J(C-F)=1.7 Hz) | 136.5 | 121.2 | 121.5 (q, ¹J(C-F)=255.5 Hz) | Acetone-d₆[1] |
| 4-Methoxyphenylboronic acid | 128.0 (Not observed) | 163.42 | 137.74 | 113.73 | 55.40 | CDCl₃[2] |
| 4-Chlorophenylboronic acid | 134.1 | 138.2 | 136.2 | 128.4 | - | DMSO-d₆ |
| 4-(Trifluoromethyl)phenylboronic acid | 129.5 (Not observed) | 131.0 (q) | 135.0 | 125.0 (q) | 124.5 (q, ¹J(C-F)=271 Hz) | DMSO-d₆ |
Table 3: ¹¹B and ¹⁹F NMR Chemical Shifts (δ) in ppm
| Compound | ¹¹B Shift | ¹⁹F Shift | Solvent |
| This compound | 19.3 | -58.1 | Acetone-d₆[1] |
| 4-Methoxyphenylboronic acid | 28.3 | - | CDCl₃ |
| 4-Chlorophenylboronic acid | - | - | - |
| 4-(Trifluoromethyl)phenylboronic acid | - | -63.2 | DMSO-d₆ |
Experimental Workflow & Signaling Pathways
The following diagram illustrates a typical experimental workflow for the NMR characterization of phenylboronic acid products.
Caption: A flowchart detailing the key steps in the NMR characterization of phenylboronic acids.
Experimental Protocols
A general protocol for the NMR characterization of phenylboronic acids is provided below. Specific parameters may need to be optimized for different instruments and samples.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the phenylboronic acid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program is typically used.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
¹¹B NMR: Boron NMR is a useful tool for studying boronic acids.[3][4][5] The chemical shifts can provide information about the coordination state of the boron atom.[3][4][5]
-
¹⁹F NMR: For fluorinated compounds like this compound, ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atoms.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Identify the chemical shifts and coupling constants for all observed signals.
Discussion of NMR Spectra
This compound: The ¹H NMR spectrum shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethoxy group and the boronic acid group deshields the aromatic protons. In the ¹³C NMR spectrum, the carbon of the OCF₃ group appears as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹J(C-F)) of around 255 Hz.[1] The carbon attached to the oxygen also shows a smaller three-bond coupling (³J(C-F)).[1] The ¹¹B NMR spectrum displays a single peak around 19 ppm, which is typical for a tricoordinate boronic acid.[1] The ¹⁹F NMR shows a singlet at approximately -58 ppm, confirming the trifluoromethoxy group.[1]
Comparison with Alternatives:
-
4-Methoxyphenylboronic acid: The electron-donating methoxy (B1213986) group shields the aromatic protons, causing them to appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to the other compounds. The methoxy protons give a characteristic sharp singlet around 3.75 ppm.
-
4-Chlorophenylboronic acid: The chloro group has a moderate electron-withdrawing effect, resulting in chemical shifts that are intermediate between the methoxy and trifluoromethyl substituted compounds.
-
4-(Trifluoromethyl)phenylboronic acid: The strongly electron-withdrawing trifluoromethyl group causes significant deshielding of the aromatic protons, shifting their signals to a lower field (higher ppm) in the ¹H NMR spectrum. The ¹⁹F NMR shows a characteristic signal for the CF₃ group.
Conclusion
The NMR characterization of this compound provides a distinct spectral signature that is readily distinguishable from other substituted phenylboronic acids. The presence and position of the trifluoromethoxy group are clearly identified by the characteristic shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹¹B NMR confirms the nature of the boronic acid moiety. This guide provides a valuable resource for the identification and quality control of this important synthetic building block.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-(Trifluoromethoxy)phenylboronic Acid Derivatives: Crystal Structure and Performance in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-(trifluoromethoxy)phenylboronic acid and its structural analogs, supported by crystallographic data and insights into their application in cross-coupling reactions.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly sought-after substituent in the design of novel pharmaceuticals and advanced materials. This compound and its derivatives are key building blocks for introducing this valuable moiety. This guide provides a comparative analysis of the X-ray crystal structure of this compound and its performance in the widely used Suzuki-Miyaura cross-coupling reaction, benchmarked against other relevant fluorinated phenylboronic acids.
Physicochemical and Crystallographic Properties: A Comparative Overview
A comprehensive understanding of the solid-state structure of boronic acid reagents is crucial for predicting their reactivity and stability. X-ray crystallography provides definitive insights into the molecular geometry and intermolecular interactions that govern these properties. Below is a comparison of the crystallographic data for this compound and a key alternative, 4-(trifluoromethyl)phenylboronic acid.
| Parameter | This compound | 4-(Trifluoromethyl)phenylboronic acid |
| Molecular Formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₂ |
| Molecular Weight | 205.93 g/mol | 189.93 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 21.7886(10) | 11.2449(6) |
| b (Å) | 17.7996(4) | 12.0672(6) |
| c (Å) | 9.7820(3) | 6.8598(3) |
| β (°) | 109.780(4) | 105.121(1) |
| Volume (ų) | 3569.9(2) | 898.61(8) |
| Calculated Density (g/cm³) | 1.533 | 1.403 |
The crystal structures of both ortho- and para-(trifluoromethoxy)phenylboronic acids reveal the formation of hydrogen-bonded dimers as a fundamental structural motif in the solid state.[1] This dimerization is a common feature of phenylboronic acids. In the case of the ortho-isomer, an additional intramolecular hydrogen bond is formed with the trifluoromethoxy group.[1]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and phenylboronic acids are key reagents in this transformation. The electronic nature of the substituents on the phenylboronic acid can significantly influence the reaction efficiency. While a direct, head-to-head quantitative comparison of yields under identical conditions is not extensively documented in the literature, the electron-withdrawing properties of both the trifluoromethoxy and trifluoromethyl groups are known to influence reactivity.
Generally, electron-withdrawing groups on the boronic acid can impact the transmetalation step of the catalytic cycle. The increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex required for this step.
Experimental Protocols
Single-Crystal X-ray Diffraction
The following provides a general workflow for the determination of the crystal structure of small organic molecules like this compound derivatives.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Other techniques include vapor diffusion and cooling crystallization.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction intensities.
A generalized workflow for this process is illustrated below:
Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid derivative (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, the phenylboronic acid derivative, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time, while monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
References
Comparative Analysis of the Antibacterial Activity of (Trifluoromethoxy)phenylboronic Acids
A detailed guide for researchers and drug development professionals on the antibacterial potential of (trifluoromethoxy)phenylboronic acids, with a comparative look at other derivatives and supporting experimental data.
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. Phenylboronic acids, a class of compounds known for their ability to interact with diols present in biological structures, have garnered interest for their potential antibacterial properties. This guide provides a comprehensive comparison of the antibacterial activity of (trifluoromethoxy)phenylboronic acids against various bacterial strains, supported by experimental data from recent studies. We delve into their efficacy relative to other phenylboronic acid derivatives and outline the methodologies used to evaluate their antimicrobial potential.
Comparative Antibacterial Activity: A Data-Driven Overview
Recent research has focused on the synthesis and antibacterial evaluation of various substituted phenylboronic acids. The trifluoromethoxy group, in particular, has been investigated for its influence on the biological activity of the parent phenylboronic acid molecule. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of (trifluoromethoxy)phenylboronic acid isomers and other relevant phenylboronic acid derivatives against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| ortho-(Trifluoromethoxy)phenylboronic acid | Escherichia coli | >1000 | [1][2][3] |
| Bacillus cereus | 500 | [1][2][3] | |
| meta-(Trifluoromethoxy)phenylboronic acid | Escherichia coli | >1000 | [1][2][3] |
| Bacillus cereus | 1000 | [1][2][3] | |
| para-(Trifluoromethoxy)phenylboronic acid | Escherichia coli | >1000 | [1][2][3] |
| Bacillus cereus | >1000 | [1][2][3] | |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 250 | [4] |
| Bacillus cereus | 125 | [4] | |
| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 | [5][6] |
| Vibrio harveyi | 100 | [5][6] | |
| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | 100 | [5][6] |
| Vibrio harveyi | 100 | [5][6] | |
| Phenylboronic acid | Escherichia coli | - | [7] |
| Staphylococcus aureus | - | [7] |
Note: A lower MIC value indicates greater antibacterial activity.
The data indicates that while (trifluoromethoxy)phenylboronic acid isomers exhibit some antibacterial activity, particularly the ortho-isomer against Bacillus cereus, their efficacy against Escherichia coli is limited at the tested concentrations.[1][2][3] In comparison, other substituted phenylboronic acids, such as 5-trifluoromethyl-2-formylphenylboronic acid and halogenated derivatives, demonstrate more potent antibacterial effects against a broader range of bacteria.[4][5][6] This suggests that the nature and position of the substituent on the phenyl ring play a crucial role in modulating the antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental methodologies employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard assays for evaluating antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The (trifluoromethoxy)phenylboronic acids and other test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compounds. The plate also includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC test.
-
Subculturing: A small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth is subcultured onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Visualizing Experimental and Logical Frameworks
To further clarify the processes and potential mechanisms involved, the following diagrams have been generated using Graphviz.
Potential Mechanisms of Action
The precise mechanism by which (trifluoromethoxy)phenylboronic acids exert their antibacterial effect is still under investigation. However, two primary pathways have been proposed.[1][2][4][8][9]
One proposed mechanism involves the interaction of the boronic acid moiety with cis-diol-containing molecules on the bacterial cell surface, such as polysaccharides and teichoic acids.[8] This interaction can disrupt the cell membrane integrity, leading to cell death.
Another potential target, as suggested by docking studies, is the enzyme leucyl-tRNA synthetase (LeuRS).[1][2][4] LeuRS is a crucial enzyme in bacterial protein synthesis. Inhibition of this enzyme would halt protein production, ultimately leading to bacterial cell death. The ability of some 2-formylphenylboronic acids to cyclize into benzoxaboroles, known inhibitors of LeuRS, supports this hypothesis.[4] Further research is needed to definitively elucidate the primary mechanism of action for (trifluoromethoxy)phenylboronic acids.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Lewis acidity of 4-(Trifluoromethoxy)phenylboronic acid compared to other boronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Lewis acidity of 4-(trifluoromethoxy)phenylboronic acid with other substituted phenylboronic acids. The Lewis acidity of boronic acids is a critical parameter in various applications, including organic synthesis, chemical sensing, and drug design, as it governs their reactivity and binding affinity. This document summarizes quantitative data, details experimental methodologies for measuring Lewis acidity, and provides a visual representation of the chemical principles governing this property.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of phenylboronic acids is conveniently quantified by their pKa values in aqueous solution. A lower pKa value indicates a stronger Lewis acid. The electronic properties of the substituent on the phenyl ring play a crucial role in modulating the acidity of the boronic acid moiety. Electron-withdrawing groups generally increase Lewis acidity (decrease pKa), while electron-donating groups have the opposite effect.
The trifluoromethoxy (-OCF3) group is of particular interest due to its strong electron-withdrawing nature, which significantly enhances the Lewis acidity of the corresponding phenylboronic acid. The following table summarizes the pKa values for this compound and a selection of other para-substituted phenylboronic acids to illustrate this trend.
| Substituent (at para-position) | pKa | Reference |
| -OCH3 | 9.25 | [1] |
| -H | 8.8 | [2] |
| -F | 7.86 | [3] |
| -OCF3 | 7.8 | [2] |
| -CF3 | 7.55 | [2] |
As the data indicates, this compound is a significantly stronger Lewis acid than unsubstituted phenylboronic acid and 4-methoxyphenylboronic acid. Its acidity is comparable to that of 4-fluorophenylboronic acid and slightly weaker than 4-(trifluoromethyl)phenylboronic acid. This is attributed to the potent inductive electron-withdrawing effect of the -OCF3 group.[2]
Experimental Protocols for Determining Lewis Acidity
The pKa values presented in this guide are typically determined using potentiometric or spectrophotometric titration methods.[2][4] These techniques monitor the equilibrium between the neutral boronic acid and its conjugate base (the boronate ion) as a function of pH.
Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of an acid.[3] For boronic acids, which are often weak acids, the direct titration with a strong base can be challenging due to a subtle inflection point. To overcome this, a polyol such as mannitol (B672) is often added to the solution. Mannitol complexes with the boronate ion, increasing the acidity of the boronic acid and resulting in a more defined titration curve.
Detailed Methodology:
-
Sample Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if solubility is limited.
-
Addition of Polyol (optional but recommended): A solution of mannitol is added to the boronic acid solution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter and electrode as the titrant is added incrementally.
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added). The pKa is then calculated from the pH at the half-equivalence point.
Spectrophotometric Titration
Spectrophotometric titration is another robust method for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[3][4]
Detailed Methodology:
-
Solution Preparation: A series of buffer solutions with known and varying pH values are prepared. A stock solution of the boronic acid is also prepared.
-
Sample Measurement: A small, constant aliquot of the boronic acid stock solution is added to each buffer solution.
-
Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the boronic acid and its boronate form have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Factors Influencing Lewis Acidity: A Visual Guide
The Lewis acidity of a substituted phenylboronic acid is primarily governed by the electronic effects of the substituent on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects. The following diagram illustrates how these factors influence the electron density at the boron atom, thereby affecting its ability to accept a pair of electrons (i.e., its Lewis acidity).
Caption: Influence of substituent electronic effects on the Lewis acidity of phenylboronic acids.
Conclusion
This compound exhibits enhanced Lewis acidity compared to many other substituted phenylboronic acids due to the strong electron-withdrawing nature of the trifluoromethoxy group. This property makes it a valuable reagent in various chemical and biological applications where strong Lewis acidity is desired. The selection of a particular boronic acid for a specific application should be guided by a thorough understanding of its Lewis acidity, which can be reliably determined using the experimental methods detailed in this guide.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is critical for the successful coupling of electronically challenging substrates such as 4-(trifluoromethoxy)phenylboronic acid. The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the reactivity of the boronic acid, making catalyst selection a key parameter for achieving high yields and reaction efficiency.
This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with common aryl halides. The information presented is compiled from scientific literature and is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of this compound with representative aryl halides. The data illustrates the trend of increasing efficiency from traditional phosphine-ligated catalysts to modern Buchwald-type precatalysts.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Traditional Catalysts | |||||||
| Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 3 | 85-95 |
| PdCl₂(dppf) | 4-Chloroanisole | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 3 | 75-85 |
| Buchwald Ligand/Precatalyst Systems | |||||||
| Pd₂(dba)₃ / SPhos | 4-Bromotoluene | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 2 (Pd), 4 (Ligand) | 80-90 |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 | 2 | >95 |
| XPhos Pd G3 | 4-Chloro-N,N-dimethylaniline | K₃PO₄ | THF/H₂O | RT | 0.5 | 2 | >95 |
Note: The yields and reaction conditions are based on representative literature data for the coupling of this compound or structurally similar fluorinated arylboronic acids. Actual results may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura coupling reactions using different classes of palladium catalysts are provided below. These protocols can be adapted for the specific coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using a Traditional Catalyst (e.g., Pd(PPh₃)₄)
This protocol is suitable for the coupling of aryl bromides and iodides with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Add degassed toluene and water to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)
This protocol is highly effective for the coupling of a wide range of aryl halides, including challenging aryl chlorides, with this compound under mild conditions.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Water (0.4 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate to a reaction vial.
-
Add degassed THF and water to the vial.
-
Seal the vial tightly with a screw cap.
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by LC-MS or GC-MS. Reactions are often complete within 30 minutes to a few hours.[1]
-
Once the reaction is complete, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Visualizations
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Kinetic Profile of 4-(Trifluoromethoxy)phenylboronic Acid in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of Suzuki-Miyaura cross-coupling reactions is paramount for optimizing synthetic routes and ensuring efficient production of target molecules. This guide provides a comparative analysis of the kinetic performance of 4-(trifluoromethoxy)phenylboronic acid against other substituted phenylboronic acids. While direct, comprehensive kinetic data for this specific reagent is limited in published literature, this guide leverages experimental data from analogous systems to provide a robust predictive framework.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent, which significantly influences the electronic properties of the phenylboronic acid. This, in turn, impacts the rates of the key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step. Generally, electron-withdrawing groups can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Performance Comparison: The Impact of the Trifluoromethoxy Group
The electron-withdrawing nature of the 4-(trifluoromethoxy) group is expected to have a pronounced effect on the reactivity of the corresponding phenylboronic acid in Suzuki-Miyaura coupling. The key step influenced is the transmetalation, where the aryl group is transferred from the boron atom to the palladium center. While strong electron-withdrawing groups can increase the rate of reductive elimination, they may slow down the transmetalation step. The overall reaction rate is a balance of these electronic effects under specific reaction conditions.
To contextualize the expected performance of this compound, the following tables summarize kinetic and yield data for Suzuki-Miyaura reactions with various substituted phenylboronic acids. This data, compiled from studies on related fluorinated and non-fluorinated analogues, provides a framework for understanding its reactivity profile.
Quantitative Kinetic Data Comparison
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent/Base | Temp (°C) | Rate/TOF/Yield | Notes |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O / NaOH | 70 | TOF: ~50 h⁻¹ | Baseline for comparison of an unsubstituted arylboronic acid.[1] |
| 4-Nitrophenylboronic Acid (electron-withdrawing) | 4-Bromoanisole | Pd-polymer hybrid | Not Specified | Not Specified | TOF: 2684 h⁻¹ | Demonstrates high reactivity with an electron-withdrawing group on the boronic acid.[2] |
| 4-Methoxyphenylboronic Acid (electron-donating) | 4-Bromonitrobenzene | Pd-polymer hybrid | Not Specified | Not Specified | TOF: 3250 h⁻¹ | Illustrates the impact of an electron-donating group on the boronic acid.[2] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | 110 | TOF: 67.1 h⁻¹ (after 3h) | Shows good activity for a fluorinated analogue.[3] |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | 110 | TOF: ~50 h⁻¹ | Provides a direct comparison to the fluorinated analogue under the same conditions.[3] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O / K₂CO₃ | 75 | 98% yield | High yield suggests efficient coupling, though kinetic data is not reported.[1] |
Experimental Protocols for Kinetic Studies
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following are generalized methodologies for monitoring reaction kinetics, primarily using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
General Procedure for a Kinetic Experiment:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a condenser under an inert atmosphere (e.g., nitrogen or argon), the following reagents are added in a specific order:
-
Solvent (e.g., degassed THF, dioxane, or ethanol/water mixture)
-
Aryl halide (e.g., 1.0 mmol)
-
This compound (e.g., 1.2-1.5 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, typically 2.0-3.0 mmol)
-
Internal standard (for chromatographic analysis, e.g., dodecane)
-
-
Initiation of Reaction: The reaction is initiated by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 0.5-2 mol%).
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and are immediately quenched. Quenching can be achieved by diluting the aliquot in a cold solvent (e.g., acetonitrile) and/or by adding an acid to neutralize the base. The quenched samples are then filtered through a syringe filter (e.g., 0.45 µm PTFE) before analysis.
-
Analysis: The concentrations of the aryl halide (reactant) and the biaryl product are determined using a calibrated HPLC or GC-MS instrument.
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detector set at a wavelength where both the reactant and product have significant absorbance.
-
-
GC-MS Method:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure separation of reactants, products, and internal standard.
-
Detection: Flame ionization detector (FID) for quantification and mass spectrometer (MS) for identification.
-
-
-
Data Analysis: The concentration of the reactant and product at each time point is plotted to generate kinetic profiles. From these profiles, initial reaction rates can be determined. By performing experiments with varying initial concentrations of each reactant, the reaction order with respect to each component can be established, leading to the determination of the rate law and the overall rate constant.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
References
Comparative yield analysis of Suzuki reactions with fluorinated boronic acids
A Comparative Guide to Suzuki Coupling Reactions: Analyzing the Yields of Fluorinated Boronic Acids
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can significantly alter a molecule's pharmacokinetic properties, metabolic stability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds. The choice of the boronic acid coupling partner is critical for the success of this reaction. This guide provides a comparative analysis of the performance of various fluorinated boronic acids in Suzuki reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagents for their synthetic needs.
Performance Comparison of Fluorinated Boronic Acids
The electronic and steric properties of fluorinated boronic acids play a significant role in the efficiency and yield of Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of fluorine atoms can influence the transmetalation step of the catalytic cycle. While direct, comprehensive comparative studies under identical conditions are limited, the following tables summarize reported yields for various fluorinated boronic acids, providing a valuable reference for their relative reactivity.
Table 1: Comparative Yields of Monofluorinated Phenylboronic Acids in Suzuki Reactions
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2-Fluorophenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | ~5 | ~90 |
| 3-Fluorophenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | ~5 | ~92 |
Table 2: Comparative Yields of Difluorinated and Polyfluorinated Phenylboronic Acids in Suzuki Reactions
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1][2] |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95[1] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90[1] |
Table 3: Performance of Fluorinated Pyridylboronic Acids in Suzuki Reactions
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 120 (Microwave) | 0.25 | High |
| 2-Fluoropyridine-3-boronic acid | Various Aryl Halides | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | Modest to Good |
Experimental Workflow and Catalytic Cycle
The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental workflow. The following diagram illustrates a generalized procedure for carrying out these reactions.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
The underlying mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Detailed Experimental Protocols
To ensure reproducibility and allow for accurate comparison, detailed experimental protocols are essential. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Conventional Heating
This protocol can be adapted for a variety of fluorinated boronic acids and aryl halides.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl compound.[1]
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[3]
-
Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine the 2-fluoropyridine-3-boronic acid (1.0 mmol, 1.0 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]
-
Solvent Addition: Add the solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water.[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[3]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for further purification.[3]
Conclusion
The choice of a fluorinated boronic acid in a Suzuki-Miyaura coupling reaction has a profound impact on the reaction's success. This guide provides a comparative overview of the yields obtained with various fluorinated boronic acids, highlighting their reactivity under different conditions. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to design and execute these critical C-C bond-forming reactions, ultimately facilitating the synthesis of novel fluorinated molecules for a wide range of applications.
References
A Comparative Guide to the Synthesis of Novel Biaryl Compounds Using 4-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of C-C bonds. This guide provides a comprehensive validation of the synthesis of novel compounds using 4-(trifluoromethoxy)phenylboronic acid, a key building block in medicinal chemistry. We present a comparative analysis of its performance against other substituted phenylboronic acids, detail experimental protocols, and explore the biological significance of the resulting compounds, particularly in the context of cancer immunotherapy.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The electronic properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. To provide a clear comparison, the following table summarizes the performance of this compound against phenylboronic acids with electron-donating and other electron-withdrawing substituents in the synthesis of a generic biaryl compound.
| Phenylboronic Acid | Substituent | Electronic Effect | Typical Yield (%)[1] | Reaction Time (h)[1] | Notes |
| This compound | -OCF₃ | Strong Electron-Withdrawing | 85-95 | 4-8 | The strong electron-withdrawing nature can sometimes slow down the transmetalation step, but often leads to clean reactions with high yields. |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | 90-98 | 2-6 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times. |
| 4-Fluorophenylboronic acid | -F | Weak Electron-Withdrawing | 88-96 | 4-8 | Similar reactivity to the trifluoromethoxy-substituted analog, often resulting in high yields. |
| Phenylboronic acid | -H | Neutral | 80-90 | 6-12 | Serves as a baseline for comparison. |
Disclaimer: The data presented in this table is illustrative and compiled from various sources. Actual yields and reaction times may vary depending on the specific substrates, catalyst system, and reaction conditions.
Alternative Reagents for Biaryl Synthesis
While this compound is a powerful reagent, alternative organoboron compounds can offer advantages in terms of stability, handling, and reactivity. The following table compares this compound with two common alternatives.
| Reagent Type | Example | Key Advantages | Typical Yield (%) |
| Phenylboronic Acid | This compound | Widely available, extensive literature, good reactivity. | 85-95 |
| Potassium Organotrifluoroborate | Potassium 4-(trifluoromethoxy)phenyltrifluoroborate | Crystalline solids, stable to air and moisture, easy to handle. | 80-90 |
| MIDA Boronate | 4-(Trifluoromethoxy)phenyl MIDA boronate | Highly stable, compatible with chromatography, allows for slow release of the boronic acid. | 75-85 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of novel compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Characterization Protocol
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure of the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound. A purity of >95% is generally required for biological testing.
Biological Application: Inhibition of the PD-1/PD-L1 Pathway in Cancer Immunotherapy
Biaryl compounds synthesized using this compound have shown significant promise as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[2][3][4][5][6][7][8][9][10] This pathway is a critical mechanism by which cancer cells evade the immune system.
PD-1/PD-L1 Signaling Pathway and Inhibition
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of biaryl inhibitors.
Caption: PD-1/PD-L1 pathway and inhibition by biaryl compounds.
Tumor cells express PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells.[6][11] This interaction sends an inhibitory signal to the T-cell, preventing it from attacking and destroying the cancer cell.[3][4] Small-molecule biaryl inhibitors, synthesized using reagents like this compound, can bind to PD-L1, inducing its dimerization and blocking its interaction with PD-1.[2][3][5] This blockade removes the inhibitory signal, allowing the T-cell to recognize and eliminate the tumor cell.[7]
Experimental Workflow for Validating Biological Activity
The following workflow outlines the key experiments to validate the efficacy of a novel biaryl compound as a PD-1/PD-L1 inhibitor.
Caption: Workflow for validating the biological activity of inhibitors.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting compounds, particularly those designed as small-molecule inhibitors of the PD-1/PD-L1 pathway, hold significant promise for the development of new cancer immunotherapies. This guide provides a framework for researchers to compare, synthesize, and validate these novel compounds, ultimately accelerating the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 7. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Trifluoromethoxy)phenylboronic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Trifluoromethoxy)phenylboronic acid, aligning with standard laboratory safety practices and regulatory considerations.
Hazard Identification and Safety Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Causes skin irritation (H315) | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] |
| Acute Oral Toxicity | Harmful if swallowed (H302) | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a poison center or doctor if you feel unwell.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (inspect before use).[3]
-
A lab coat.
-
In cases of dust generation, use a NIOSH (US) or EN 143 (EU) approved particle respirator.
2. Waste Segregation and Collection:
-
Unused or Expired Chemical: Keep the chemical in its original container if possible. If not, transfer it to a clean, dry, and appropriately labeled container.
-
Contaminated Solid Waste: This includes items like contaminated gloves, weighing paper, and paper towels.
-
Carefully place these items into a designated, sealable waste container for solid chemical waste.
-
Avoid generating dust during this process.[4]
-
-
Contaminated Labware:
-
Glassware should be decontaminated if possible or disposed of as hazardous waste.
-
Rinse contaminated labware with a suitable solvent (e.g., acetone) in a fume hood. The resulting rinse solvent must be collected as hazardous liquid waste.
-
-
Contaminated Liquid Waste: This includes reaction mixtures and waste solvents.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container for hazardous liquid waste.
-
Do not pour this chemical or solutions containing it down the drain.[3]
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and any other components of the waste mixture.
-
Indicate the approximate concentration or quantity.
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting disposal.
4. Final Disposal:
-
Disposal of this chemical waste should be handled by a licensed professional waste disposal company.[3][4]
-
Follow your institution's specific procedures for arranging a chemical waste pickup. This is typically managed through the Environmental Health and Safety (EHS) department.
-
Some sources suggest that incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[4] However, this must be performed by a certified facility.
-
Contaminated packaging should be disposed of as unused product.[3][4]
Important Considerations:
-
Always consult your institution's specific safety and disposal protocols.
-
Never mix incompatible waste streams.
-
Maintain a detailed log of the chemical waste generated.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and minimizing environmental impact.
References
Personal protective equipment for handling 4-(Trifluoromethoxy)phenylboronic acid
Essential Safety and Handling Guide for 4-(Trifluoromethoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 139301-27-2). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1] However, it is crucial to handle all chemicals with care, as the toxicological properties may not be fully investigated. For instance, the structurally similar compound, 4-(Trifluoromethyl)phenylboronic acid, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[2][3][4][5] Therefore, a conservative approach to safety is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant Gloves (e.g., Nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Laboratory Coat | Standard laboratory coat to prevent skin contact. | |
| Respiratory Protection | Not generally required | If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator may be used for nuisance exposures.[2] |
| Hand Hygiene | Soap and Water | Wash hands thoroughly after handling.[1][3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use of a chemical fume hood is recommended, especially when handling the powder or generating dust.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Keep the container tightly closed when not in use.[3]
3. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1][2]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1] Chemical waste should be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl boronic acid like this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane (B91453) and water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a fume hood, add this compound (1.2 equivalents), 4-bromoanisole (B123540) (1.0 equivalent), and K₂CO₃ (2.0 equivalents) to a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (a mixture of 1,4-dioxane and water, typically in a 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents) to the flask.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
